Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBHPQJOSZBECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399173 | |
| Record name | methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52506-21-5 | |
| Record name | methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a spirocyclic compound of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its structure and computed physicochemical parameters. Due to the limited availability of experimental data in peer-reviewed literature, this document also presents a detailed, inferred experimental protocol for its synthesis, based on established methods for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound, with the CAS number 52506-21-5, is a bifunctional organic molecule featuring a protected ketone and a methyl ester.[1][2] Such spirocyclic systems are valuable intermediates in the synthesis of more complex molecular architectures, finding potential applications in medicinal chemistry and materials science. The presence of orthogonal functional groups—the ketal-protected ketone and the methyl ester—allows for selective chemical transformations, making it a versatile building block for the synthesis of diverse molecular scaffolds. This guide summarizes the known properties of this compound and provides a practical, hypothetical protocol for its laboratory-scale synthesis.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that most of the available data is computationally predicted, as experimental determination has not been widely reported in the literature.
Structure and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 52506-21-5
-
Molecular Weight: 214.22 g/mol
Physicochemical Data
The following table presents a summary of the computed physicochemical properties for this compound. These values are derived from computational models and provide an estimation of the compound's characteristics.
| Property | Value | Source |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 214.084124 g/mol | PubChem |
| Monoisotopic Mass | 214.084124 g/mol | PubChem |
| Topological Polar Surface Area | 61.8 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 293 | PubChem |
Note: All data in this table is computationally derived and sourced from the PubChem database.
Experimental Protocols
Inferred Synthesis of this compound
This proposed synthesis involves the ketalization of a commercially available starting material.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Methyl 2,4-dioxocyclohexane-1-carboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of methyl 2,4-dioxocyclohexane-1-carboxylate in toluene, add ethylene glycol (approximately 1.1 to 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The procedure is expected to yield this compound as an oil or a low-melting solid. Characterization would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the synthesis and purification of the target compound as described in the experimental protocol.
Caption: General laboratory workflow for the synthesis and purification.
Conclusion
This compound is a chemical intermediate with potential for further elaboration in synthetic chemistry. While experimentally determined data for this specific compound is scarce, its properties can be estimated through computational methods, and a viable synthetic route can be inferred from established procedures for similar molecules. This guide provides a foundational understanding of this compound for researchers and professionals, and the proposed synthetic protocol offers a starting point for its laboratory preparation. Further experimental investigation is warranted to fully characterize its chemical and physical properties and to explore its potential applications.
References
- 1. Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | C11H16O5 | CID 559688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
CAS Number: 52506-21-5
Abstract
This technical guide provides a comprehensive overview of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, a key chemical intermediate with applications in synthetic organic chemistry and potential relevance in drug discovery and development. This document collates available data on its chemical and physical properties, alongside a proposed synthetic pathway. Due to the limited availability of published experimental data, this guide also highlights areas where further research is required to fully characterize this compound and explore its potential applications.
Introduction
This compound is a spirocyclic compound featuring a protected cyclohexanone moiety and a methyl ester functional group.[1] This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecular architectures. The presence of a ketone, a protected ketone (ketal), and an ester group provides multiple reactive sites for chemical modification. While its direct biological activity is not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
Comprehensive experimental data for this compound is not widely available in peer-reviewed literature. The following tables summarize the basic and computed properties of the compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 52506-21-5 | Synquest Labs[2] |
| Molecular Formula | C₁₀H₁₄O₅ | AK Scientific[3] |
| Molecular Weight | 214.22 g/mol | AK Scientific[3] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Purity | ≥95% (Commercially available) | AK Scientific[3] |
Table 2: Computed Properties
| Property | Value | Source |
| Monoisotopic Mass | 214.084124 g/mol | PubChem[4] |
| XLogP3-AA | -0.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 64.9 Ų | PubChem[4] |
| Heavy Atom Count | 15 | PubChem[4] |
Spectral Data (Predicted)
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 215.0914 |
| [M+Na]⁺ | 237.0733 |
| [M-H]⁻ | 213.0768 |
| [M+NH₄]⁺ | 232.1180 |
| [M+K]⁺ | 253.0473 |
| [M+H-H₂O]⁺ | 197.0808 |
Data sourced from PubChem.[2]
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and synthesis of analogous compounds. A potential retrosynthetic analysis and a proposed forward synthesis are outlined below.
Proposed Retrosynthetic Analysis
The target molecule can be conceptually disconnected to reveal commercially available or readily synthesizable starting materials. The key transformations would involve the formation of the β-keto ester and the protection of the cyclohexanedione.
Caption: Proposed retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This proposed protocol is hypothetical and would require experimental optimization and validation.
Step 1: Monoketalization of 1,4-Cyclohexanedione
-
Reaction Setup: To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene), add one equivalent of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, neutralize the acid catalyst, and extract the product. The crude product can be purified by column chromatography or distillation to yield 1,4-cyclohexanedione monoethylene ketal.
Step 2: Wittig Reaction
-
Reaction Setup: To a solution of methyl (triphenylphosphoranylidene)acetate in an anhydrous aprotic solvent (e.g., THF), add a solution of 1,4-cyclohexanedione monoethylene ketal from Step 1.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product, containing triphenylphosphine oxide, can be purified by column chromatography to yield the exocyclic α,β-unsaturated ester.
Step 3: Isomerization to the β-Keto Ester
-
Reaction Conditions: The isomerization of the exocyclic double bond to the endocyclic position to form the more stable β-keto ester tautomer can often be achieved under acidic or basic conditions. Treatment of the product from Step 2 with a mild base (e.g., a catalytic amount of sodium methoxide in methanol) or a mild acid could facilitate this transformation.
-
Work-up and Purification: After isomerization is complete, neutralize the reaction mixture and extract the product. Final purification by column chromatography would yield the target compound, this compound.
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
While there is no direct evidence in the searched literature of the use of this compound in drug development, its structural features are relevant. The 1,4-dioxaspiro[4.5]decane moiety is a common protecting group for ketones and is present in various biologically active molecules and pharmaceutical intermediates.
For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as σ1 receptor ligands for potential use in tumor imaging.[1] Additionally, spirocyclic systems are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets.
The β-keto ester functionality is a versatile synthon that can participate in a wide range of chemical transformations, including alkylations, acylations, and cyclization reactions, allowing for the construction of diverse molecular scaffolds for biological screening.
Conclusion and Future Directions
This compound is a commercially available chemical intermediate with significant potential in synthetic organic chemistry. This guide has summarized the available information on its properties and proposed a plausible synthetic route. However, a notable gap exists in the experimental characterization of this compound.
Future research should focus on:
-
Experimental validation of a synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, MS, etc.).
-
Exploration of its reactivity , particularly leveraging the β-keto ester moiety for the synthesis of novel heterocyclic and carbocyclic systems.
-
Biological evaluation of derivatives of this compound to explore its potential in various therapeutic areas, building upon the known bioactivity of similar spirocyclic structures.
A thorough investigation into these areas will undoubtedly unlock the full potential of this versatile chemical building block for the scientific and drug development communities.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H14O5) [pubchemlite.lcsb.uni.lu]
- 3. 52506-21-5 this compound AKSci 0208AP [aksci.com]
- 4. This compound | C10H14O5 | CID 4088708 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. While specific experimental data for this exact molecule is not extensively available in public literature, this document compiles information from closely related analogs and established chemical principles to offer a robust predictive analysis. This guide covers the core chemical structure, predicted physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a discussion on the potential biological significance of this class of spirocyclic β-keto esters. The information is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Molecular Structure and Properties
This compound possesses a unique and rigid spirocyclic framework. The structure integrates a cyclohexane ring, substituted with a methyl carboxylate and a ketone, with a 1,3-dioxolane ring fused at the C4 position of the cyclohexane. This spirocyclic ketal serves as a protective group for a ketone, a common strategy in multi-step organic synthesis. The β-keto ester moiety is a versatile functional group known for its reactivity and utility in forming carbon-carbon bonds.
Chemical Structure:
Caption: 2D Structure of the target molecule.
Predicted Physicochemical Properties
Based on its structure and data from similar compounds, the following properties can be predicted.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₀H₁₄O₅ | - |
| Molecular Weight | 214.22 g/mol | - |
| Monoisotopic Mass | 214.08412 Da | PubChem[1] |
| CAS Number | 52506-21-5 | ChemicalBook |
| XLogP3 | 0.3 | PubChem (for ethyl analog)[2] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Rotatable Bonds | 1 | - |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Ketalization followed by Alkylation
A potential synthetic approach involves the protection of a commercially available cyclohexanedione derivative, followed by alkylation to introduce the methyl carboxylate group.
Caption: Proposed synthetic workflow for the target molecule.
Representative Experimental Protocol: Synthesis of a Spirocyclic Precursor
The following protocol is adapted from the synthesis of a similar compound, methyl 1,4-dioxaspiro[3][4]decane-8-carboxylate, and can be considered a foundational step.[5]
Objective: To synthesize a ketal-protected cyclohexanone carboxylate, a key intermediate.
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dry benzene
-
Aqueous sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for reflux and extraction
Procedure:
-
A solution of methyl 4-oxocyclohexane-1-carboxylate in dry benzene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Ethylene glycol and a catalytic amount of p-toluenesulfonic acid are added to the flask.
-
The mixture is refluxed overnight, with the continuous removal of water via the Dean-Stark trap.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The lower ethylene glycol layer is removed.
-
The organic layer (benzene) is washed with aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Spectroscopic Characterization (Predicted)
While experimental spectra for the target molecule are not available, the expected spectroscopic data can be predicted based on its functional groups and the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm. The protons of the dioxolane ring would likely appear as a multiplet around 3.9-4.1 ppm. The cyclohexyl protons would resonate in the upfield region (1.5-3.0 ppm), with complex splitting patterns due to their diastereotopic nature. The methine proton alpha to the ester and ketone would be a distinct signal.
-
¹³C NMR: The carbonyl carbons of the ketone and ester would be the most downfield signals, expected around 200-210 ppm and 170-175 ppm, respectively. The spiro carbon would appear around 108-110 ppm. The methyl ester carbon would be around 52 ppm, and the dioxolane carbons around 64-66 ppm. The remaining cyclohexyl carbons would resonate in the 20-50 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups.
-
C=O (ketone): A strong peak is expected in the range of 1710-1725 cm⁻¹.
-
C=O (ester): Another strong peak should appear around 1735-1750 cm⁻¹.
-
C-O (ester and ketal): Strong C-O stretching bands would be visible in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 214 would be expected. Common fragmentation patterns for β-keto esters include the loss of the methoxy group (-OCH₃, m/z 183) and the entire methoxycarbonyl group (-COOCH₃, m/z 155). The spirocyclic ketal could undergo fragmentation to lose ethylene oxide (C₂H₄O), leading to characteristic fragment ions.
Biological Significance and Potential Applications
Derivatives of 1,4-dioxaspiro[4.5]decane have shown a range of biological activities, suggesting that this compound could be a valuable scaffold in drug discovery.
-
Serotonin Receptor Agonists: Certain derivatives have been identified as potent 5-HT1A receptor agonists, which are targets for treating anxiety and depression.
-
Sigma-1 Receptor Ligands: Other analogs have demonstrated high affinity for sigma-1 receptors, which are implicated in a variety of neurological disorders and have potential as imaging agents for tumors.[5]
-
Antifungal and Antibacterial Agents: The spirocyclic framework is present in some compounds with antifungal and antibacterial properties.
The β-keto ester functionality allows for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes the title compound a potentially valuable building block for the development of novel therapeutic agents.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. Although specific experimental data is sparse, this guide provides a comprehensive theoretical framework for its structure, properties, and synthesis. The versatile β-keto ester functionality combined with the rigid spirocyclic core makes it an attractive scaffold for the design of novel bioactive compounds. Further research into the synthesis and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. organicreactions.org [organicreactions.org]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
IUPAC Name: Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
This technical guide provides a comprehensive overview of this compound, a spirocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents a plausible synthetic pathway based on well-established chemical transformations. The experimental protocols provided are derived from analogous reactions reported in the scientific literature.
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₅ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Canonical SMILES | COC(=O)C1C(=O)CC2(CC1)OCCO2 | [1] |
| InChI Key | HDBHPQJOSZBECI-UHFFFAOYSA-N | [1] |
| CAS Number | 52506-21-5 |
Proposed Synthetic Pathway
A logical synthetic route to this compound can be envisioned starting from commercially available precursors. The proposed pathway involves a three-step process:
-
Michael Addition: Reaction of a suitable enolate with an α,β-unsaturated ester to form a substituted cyclohexanone derivative.
-
Dieckmann Condensation: An intramolecular cyclization of the resulting diester to form the β-keto ester on the cyclohexane ring.
-
Ketal Protection: Selective protection of the ketone at the 4-position of the cyclohexanone ring using ethylene glycol to yield the final spirocyclic compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic pathway. These are based on established procedures for similar chemical transformations.
Step 1: Synthesis of Dimethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate (Intermediate A) via Michael Addition
This procedure is adapted from the well-known Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.[2][3][4][5][6][7][8][9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl acetoacetate | 116.12 | 11.6 g | 0.1 |
| Methyl acrylate | 86.09 | 8.6 g | 0.1 |
| Sodium methoxide | 54.02 | 5.4 g | 0.1 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Procedure:
-
A solution of sodium methoxide (0.1 mol) in anhydrous methanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (nitrogen or argon).
-
Methyl acetoacetate (0.1 mol) is added dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes, methyl acrylate (0.1 mol) dissolved in anhydrous methanol (50 mL) is added dropwise over a period of 1 hour.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (200 mL) and washed with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Methyl 2,4-dioxocyclohexanecarboxylate (Intermediate B) via Dieckmann Condensation
This intramolecular condensation is a classic method for forming cyclic β-keto esters.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Dimethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate | 230.24 | 23.0 g | 0.1 |
| Sodium ethoxide | 68.05 | 6.8 g | 0.1 |
| Toluene (anhydrous) | 92.14 | 150 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Procedure:
-
Sodium ethoxide (0.1 mol) is suspended in anhydrous toluene (100 mL) in a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere.
-
A solution of Dimethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate (0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the mixture is poured into ice-water and acidified with 1 M hydrochloric acid to pH 3-4.
-
The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to give the crude product, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Target Compound) via Ketal Protection
This step utilizes a standard procedure for the protection of a ketone as a cyclic ketal.[10][11][12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 2,4-dioxocyclohexanecarboxylate | 170.16 | 17.0 g | 0.1 |
| Ethylene glycol | 62.07 | 6.2 g | 0.1 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.2 g | (catalyst) |
| Toluene | 92.14 | 150 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | 10 g | - |
Procedure:
-
A mixture of Methyl 2,4-dioxocyclohexanecarboxylate (0.1 mol), ethylene glycol (0.1 mol), and a catalytic amount of p-toluenesulfonic acid (0.2 g) in toluene (150 mL) is heated to reflux in a flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals for the methyl ester protons (~3.7 ppm), the ethylene glycol protons of the ketal (~3.9-4.1 ppm), and the protons of the cyclohexane ring (various shifts in the 1.5-3.0 ppm range). |
| ¹³C NMR | Resonances for the ester carbonyl (~170 ppm), the ketone carbonyl (~200 ppm), the spiro carbon (~110 ppm), the carbons of the ethylene glycol unit (~65 ppm), and the carbons of the cyclohexane ring. |
| IR (Infrared) | Strong absorption bands for the ester carbonyl (~1735 cm⁻¹), the ketone carbonyl (~1715 cm⁻¹), and C-O stretching of the ketal and ester groups (~1250-1050 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214.22). |
Biological Activity and Potential Applications
Spiroketals are a class of compounds that are prevalent in many natural products and have shown a wide range of biological activities.[13][14][15][16][17] The spiroketal moiety can act as a rigid scaffold to present functional groups in a specific three-dimensional orientation, which is often crucial for binding to biological targets.
While no specific biological activity has been reported for this compound, its structure suggests it could be a valuable building block in the synthesis of more complex, biologically active molecules. The presence of multiple functional groups (ketone, ester, and a protected ketone) allows for a variety of chemical modifications, making it an attractive scaffold for the development of new therapeutic agents.
Caption: Logical relationship of the core scaffold to potential applications in drug discovery.
Conclusion
This compound is a synthetically accessible spirocyclic compound. This guide has outlined a plausible and robust synthetic pathway, complete with detailed experimental protocols based on well-established organic reactions. Although direct experimental and biological data for this specific molecule are scarce, its structural features suggest its potential as a versatile intermediate for the synthesis of more complex molecules with interesting biological properties. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full potential in medicinal chemistry and materials science.
References
- 1. PubChemLite - this compound (C10H14O5) [pubchemlite.lcsb.uni.lu]
- 2. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Michael addition reaction | PPTX [slideshare.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 6-deoxy O-spiroketal C-arylglucosides as novel renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, a spirocyclic compound with the molecular formula C10H14O5, presents a structure of interest in synthetic chemistry and potential drug discovery.[1] This technical guide provides a summary of the available spectroscopic data, outlines a synthetic methodology for a closely related isomer, and visualizes the synthetic pathway. Due to the limited availability of direct experimental data for the title compound in public databases, this guide leverages predicted data and information from analogous structures to provide a foundational understanding.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 215.09140 |
| [M+Na]⁺ | 237.07334 |
| [M+K]⁺ | 253.04728 |
| [M+NH₄]⁺ | 232.11794 |
| [M-H]⁻ | 213.07684 |
| [M+HCOO]⁻ | 259.08232 |
| [M+CH₃COO]⁻ | 273.09797 |
| Data sourced from PubChem predictions.[1] |
Synthetic Protocol for a Structural Isomer
Direct experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a synthetic method for its constitutional isomer, Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, has been documented and provides a valuable reference for a potential synthetic strategy.[2]
Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate[2]
This procedure involves the ketalization of a cyclohexanone derivative.
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol)
-
Ethylene glycol (4 g, 0.064 mol)
-
p-Toluenesulfonic acid (0.10 g)
-
Dry benzene (50 ml)
Procedure:
-
A solution of methyl 4-oxocyclohexane-1-carboxylate in dry benzene is prepared.
-
Ethylene glycol and p-toluenesulfonic acid are added to the solution.
-
The mixture is refluxed overnight using a Dean-Stark apparatus to remove water.
-
After cooling, the reaction mixture is allowed to stand, and the lower ethylene glycol layer is separated.
-
The remaining benzene layer is washed with aqueous sodium bicarbonate, dried over MgSO₄, and the solvent is removed under reduced pressure.
-
The resulting product is Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, obtained as a clear liquid residue. This material is typically used in subsequent steps without further purification.[2]
Visualizing the Synthetic Workflow
The following diagram illustrates the synthetic pathway for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a structural isomer of the title compound.
Caption: Synthetic pathway for an isomer.
Concluding Remarks
The available data for this compound is currently limited to predicted mass spectrometry values. No experimental NMR, IR, or detailed synthetic protocols for this specific molecule are publicly documented. Furthermore, there is no information available regarding its involvement in any biological signaling pathways. The provided synthetic protocol for a closely related isomer offers a potential starting point for the development of a synthetic route to the title compound. Further experimental investigation is required to fully characterize its spectroscopic properties and explore its potential applications.
References
In-depth NMR Analysis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the organic compound Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. Due to the limited availability of experimental NMR data for this specific molecule in public databases, this guide presents a general protocol for NMR analysis and predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of this and related molecules.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts and coupling constants of analogous structures and functional groups. It is crucial to note that these are theoretical values and experimental verification is required for precise structural elucidation.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~ 3.95 | m | 4H | - | O-CH₂-CH₂-O |
| ~ 3.70 | s | 3H | - | O-CH₃ |
| ~ 3.50 | dd | 1H | ~ 12, 4 | H-7 |
| ~ 2.80 | m | 2H | - | H₂-6 |
| ~ 2.50 | m | 2H | - | H₂-9 |
| ~ 1.90 | m | 2H | - | H₂-10 |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 205.0 | C=O (C-8) |
| ~ 170.0 | C=O (ester) |
| ~ 108.0 | O-C-O (spiro) |
| ~ 65.0 | O-CH₂-CH₂-O |
| ~ 52.0 | O-CH₃ |
| ~ 50.0 | C-7 |
| ~ 40.0 | C-6 |
| ~ 35.0 | C-9 |
| ~ 30.0 | C-10 |
Experimental Protocols
A standard experimental protocol for the NMR analysis of a solid organic compound like this compound is outlined below.
2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm). Modern spectrometers can also reference the residual solvent peak.
2.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Spectrum:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Spectrum:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Two-Dimensional (2D) NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
2.3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS or residual solvent signal.
-
Peak Picking and Integration: Identify all significant peaks and integrate the areas under the ¹H NMR signals to determine the relative ratios of protons.
-
Analysis of Coupling Constants: Measure the J-coupling constants from the splitting patterns in the ¹H NMR spectrum to gain information about the connectivity of protons.
-
Structural Elucidation: Combine all the information from the 1D and 2D NMR spectra to assign the signals to the specific atoms in the molecule and confirm the structure.
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of an organic compound.
Caption: A flowchart illustrating the key stages of NMR analysis.
Mass Spectrometric Analysis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. While experimental mass spectral data for this specific compound is not extensively published, this document compiles available data, outlines standard experimental protocols, and proposes likely fragmentation pathways based on the known behavior of related chemical structures, such as cyclic ketones and esters. This guide serves as a valuable resource for researchers working with this and structurally similar molecules, aiding in compound identification, characterization, and quality control.
Introduction
This compound is a bifunctional organic compound that incorporates a cyclic ketal, a ketone, and a methyl ester. Its synthesis is noted in the context of preparing more complex molecules for various research applications, including as intermediates for novel therapeutic agents.[1][2][3] Mass spectrometry is a critical analytical technique for confirming the identity and purity of such synthetic intermediates. This guide focuses on the mass spectrometric properties of this compound, providing both theoretical and practical information for its analysis.
Molecular Properties and Predicted Mass Spectrometry Data
The fundamental molecular properties of this compound are essential for its mass spectrometric analysis. These properties determine the expected mass-to-charge ratios (m/z) for the molecular ion and its various adducts.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₅ | [4] |
| Monoisotopic Mass | 214.08412 Da | [4] |
| Molar Mass | 214.21 g/mol |
Predicted Adducts in Mass Spectrometry
The following table summarizes the predicted m/z values for common adducts of this compound, which are crucial for identifying the molecular ion peak in different ionization modes.[4]
| Adduct | m/z |
| [M+H]⁺ | 215.09140 |
| [M+Na]⁺ | 237.07334 |
| [M+NH₄]⁺ | 232.11794 |
| [M+K]⁺ | 253.04728 |
| [M-H]⁻ | 213.07684 |
| [M]⁺ | 214.08357 |
Proposed Mass Spectrometric Fragmentation Pathways
While a definitive experimental fragmentation pattern is not publicly available, the structure of this compound suggests several likely fragmentation pathways based on the established principles of mass spectrometry for cyclic ketones and esters.[5][6]
The fragmentation is expected to be initiated by the ionization of one of the oxygen atoms, followed by a series of bond cleavages. Key fragmentation patterns for ketones often involve alpha-cleavage and McLafferty-type rearrangements. For esters, characteristic losses of the alkoxy group or the entire ester group are common.
Caption: Proposed fragmentation pathway for this compound.
Description of Key Fragmentation Steps:
-
Loss of Ethylene Oxide (C₂H₄O): Fragmentation of the dioxaspiro ring can lead to the loss of an ethylene oxide molecule, resulting in a fragment ion at m/z 170.
-
Alpha-Cleavage (Loss of .OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, which would produce a fragment at m/z 183.
-
Alpha-Cleavage (Loss of .COOCH₃): Cleavage of the bond between the carbonyl carbon and the ring can result in the loss of the entire carbomethoxy group, yielding a fragment at m/z 155.
-
Retro-Diels-Alder (rDA) Reaction: The cyclohexanone ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions, such as one at m/z 114.
-
Secondary Fragmentation: Primary fragments can undergo further fragmentation. For instance, the fragment at m/z 155 could lose an ethylene molecule, resulting in a fragment at m/z 127.
Experimental Protocols
A standard approach for the mass spectrometric analysis of this compound would involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Sample Preparation
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
-
The final solution for infusion or injection should ideally be in a solvent compatible with the mobile phase if using LC-MS.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument, is recommended for accurate mass measurements.[7]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N₂) Pressure | 1.5 - 2.5 bar |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 180 - 220 °C |
| Mass Range | 50 - 500 m/z |
| Collision Energy (for MS/MS) | Ramped from 10 - 40 eV |
| Data Acquisition | Profile mode for high resolution |
Experimental Workflow
The general workflow for the analysis is depicted below.
Caption: General experimental workflow for the mass spectrometric analysis of the target compound.
Data Interpretation and Reporting
-
Molecular Ion Confirmation: In the full scan (MS1) spectrum, locate the m/z values corresponding to the predicted adducts (e.g., [M+H]⁺, [M+Na]⁺). The measured accurate mass should be within 5 ppm of the theoretical mass.
-
Fragmentation Analysis: In the MS/MS spectrum, identify the major fragment ions. Propose structures for these fragments based on the likely fragmentation pathways described in Section 3.
-
Reporting: The final report should include the high-resolution mass spectra for both MS1 and MS/MS experiments. A table summarizing the accurate mass measurements, calculated elemental compositions, and proposed fragment structures should be provided.
Conclusion
The mass spectrometric analysis of this compound is a crucial step in its chemical synthesis and characterization. Although detailed experimental data is sparse in the public domain, a systematic approach based on the known fragmentation patterns of related functional groups allows for a confident, albeit predictive, characterization. By following the experimental protocols and data analysis strategies outlined in this guide, researchers can effectively utilize mass spectrometry to confirm the identity and purity of this important synthetic intermediate.
References
- 1. US20240246918A1 - Compounds and compositions as eif4e inhibitors and the uses thereof - Google Patents [patents.google.com]
- 2. WO2024137752A1 - Azepino[4,5-b]indolone cgas inhibitors - Google Patents [patents.google.com]
- 3. US20230042358A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C10H14O5) [pubchemlite.lcsb.uni.lu]
- 5. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide on the Physical Properties of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the known and predicted physical properties of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS No: 52506-21-5). Due to a lack of experimentally determined data in publicly accessible literature, this document presents computational predictions for key physical characteristics and outlines the standard experimental protocols that would be employed for their empirical determination. This guide serves as a foundational resource for researchers engaging with this compound in synthetic chemistry, material science, and drug development.
Introduction
This compound is a spirocyclic compound containing both a ketone and an ester functional group. Such bicyclic systems are of significant interest in organic synthesis and medicinal chemistry due to their rigid frameworks, which can allow for precise spatial orientation of functional groups, a desirable trait in drug design. An accurate understanding of the physical properties of this molecule is fundamental for its application, influencing factors such as reaction conditions, purification methods, formulation, and bioavailability.
Core Physical Properties
Currently, experimentally determined physical property data for this compound is not widely available in scientific literature. The following table summarizes the computed and predicted properties sourced from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₅ | PubChem[1][2] |
| Molecular Weight | 214.22 g/mol | PubChem[2] |
| Monoisotopic Mass | 214.08412 Da | PubChem[1] |
| XlogP (Predicted) | 0.0 | PubChem[1] |
| CAS Number | 52506-21-5 | ChemicalBook[3] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the key physical properties of an organic compound like this compound.
The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer's bulb.[5] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus with a heated metal block).
-
Heating: The heating bath is heated slowly and steadily, typically at a rate of 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
References
"Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate" synthesis from methyl 4-oxocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, commencing from the readily available starting material, methyl 4-oxocyclohexane-1-carboxylate. The synthesis involves a multi-step process encompassing protection of the ketone functionality, followed by formylation and subsequent oxidation to yield the target β-keto ester.
While a complete, experimentally validated procedure for this specific transformation is not extensively documented in a single source, the following protocol is constructed based on well-established and analogous reactions in organic synthesis. This guide is intended to provide a robust framework for researchers to develop a successful synthesis.
Proposed Synthetic Pathway
The synthesis of this compound from methyl 4-oxocyclohexane-1-carboxylate can be envisioned through a three-step sequence:
-
Ketalization: Protection of the ketone in methyl 4-oxocyclohexane-1-carboxylate as an ethylene ketal to yield methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
-
α-Formylation: Introduction of a formyl group at the C-7 position of the spirocyclic intermediate.
-
Oxidation: Conversion of the α-formyl group to the corresponding methyl ester, affording the target molecule.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This initial step involves the protection of the ketone functionality of the starting material as an ethylene ketal.
Reaction Scheme:
Experimental Procedure: [1]
-
To a solution of methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol) in 50 ml of dry benzene, add ethylene glycol (4 g, 0.064 mol) and p-toluenesulfonic acid (0.10 g).
-
Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.
-
After cooling, separate the lower ethylene glycol layer.
-
Wash the remaining benzene layer with aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Remove the solvent under reduced pressure to yield methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a clear liquid. This intermediate is often used in the subsequent step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-oxocyclohexane-1-carboxylate | [1] |
| Reagents | Ethylene glycol, p-toluenesulfonic acid | [1] |
| Solvent | Dry Benzene | [1] |
| Reaction Time | Overnight | [1] |
| Work-up | Aqueous NaHCO3 wash, drying over MgSO4 | [1] |
| Product | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | [1] |
| Yield | Not specified, used directly | [1] |
Step 2: α-Formylation of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Proposed)
This step introduces a formyl group at the carbon adjacent to the ester, a crucial step in constructing the β-keto ester moiety. This protocol is based on general methods for the formylation of esters.
Reaction Scheme:
Proposed Experimental Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
To this LDA solution, add a solution of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add ethyl formate (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Starting Material | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate |
| Base | Lithium diisopropylamide (LDA) |
| Formylating Agent | Ethyl formate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Anticipated Product | Methyl 7-formyl-1,4-dioxaspiro[4.5]decane-8-one |
| Expected Yield | 60-80% |
Step 3: Oxidation of the α-Formyl Group to a Methyl Ester (Proposed)
The final step involves the oxidation of the newly introduced formyl group to a methyl ester to yield the target molecule. A Baeyer-Villiger type oxidation is a plausible approach.
Reaction Scheme:
Proposed Experimental Procedure:
-
Dissolve the α-formyl intermediate from Step 2 in a suitable solvent such as dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Illustrative Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Starting Material | Methyl 7-formyl-1,4-dioxaspiro[4.5]decane-8-one |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0 °C to room temperature |
| Anticipated Product | This compound |
| Expected Yield | 50-70% |
Summary of Key Transformations
The overall synthesis is a strategic functionalization of the cyclohexane ring, enabled by the use of a protecting group.
Figure 2: Logical workflow of the proposed synthesis.
This guide provides a foundational methodology for the synthesis of this compound. Researchers are encouraged to optimize the proposed reaction conditions for the latter two steps to achieve the desired yield and purity of the final product. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final compound.
References
Stability and Storage of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, along with recommended storage conditions and methodologies for stability assessment. This information is critical for ensuring the integrity of the compound in research and development settings.
Core Compound Properties and Storage
This compound is a crystalline powder.[1] Proper storage is essential to maintain its chemical integrity. The primary recommended storage conditions are in an inert atmosphere at room temperature.[1] This precaution suggests a sensitivity to atmospheric moisture and/or oxygen.
| Parameter | Recommendation | Source |
| Physical Form | Crystalline Powder | [1] |
| Temperature | Room Temperature | [1] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | [1] |
| Light | Store in a dark place | Inferred from general good practice for complex organic molecules |
| Moisture | Store in a dry, well-ventilated place | [2] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been empirically published, the molecule's structure, containing a β-ketoester and a dioxaspiroketal, suggests several likely routes of degradation. Understanding these potential pathways is crucial for designing appropriate stability studies and analytical methods.
The primary points of instability are the ester functional group, the ketal, and the acidic proton alpha to the two carbonyl groups.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The dioxaspiroketal is also susceptible to acid-catalyzed hydrolysis, which would deprotect the ketone.
-
Decarboxylation: As a β-ketoester, the compound is prone to decarboxylation upon hydrolysis of the ester, especially under acidic conditions and/or elevated temperatures.
-
Oxidation: While less common for this structure, oxidation could potentially occur, especially under harsh conditions in the presence of oxidizing agents.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should involve long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The following conditions are recommended:
| Condition | Proposed Protocol | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ester hydrolysis, Ketal hydrolysis, Decarboxylation |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 12-24 hours | Ester hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the cyclohexane ring or other susceptible positions |
| Thermal Stress | Solid-state at 60°C for 1 week | Potential for decarboxylation if moisture is present |
| Photostability | Expose solid and solution to light (ICH Q1B guidelines) | Photolytic degradation |
Analytical Methodologies
A stability-indicating analytical method is required to separate the intact drug from any degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Detection: UV detection (wavelength to be determined by UV scan of the parent compound) and Mass Spectrometry (MS) for identification of degradation products.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary of Stability Profile
Based on the functional groups present, this compound is expected to be most sensitive to acidic and basic conditions, leading to hydrolysis and potential subsequent decarboxylation. The dioxaspiroketal protecting group is particularly acid-labile. Stability under neutral, dry, and dark conditions is expected to be significantly better.
Quantitative stability data is not currently available in the public domain. Researchers are strongly encouraged to perform the stability studies outlined in this guide to determine the specific stability profile of this compound for their intended applications. The data generated will be invaluable for ensuring the quality and reliability of experimental results and for the development of any potential pharmaceutical products.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Spiroketals Utilizing Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a complex spiroketal scaffold using Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate as a key starting material. The described methodology leverages the inherent reactivity of this versatile building block to construct a new six-membered ring via a Robinson annulation, a powerful tool in the synthesis of polycyclic systems.
The spiroketal moiety is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] The rigid, three-dimensional architecture of spiroketals makes them attractive scaffolds in drug discovery for presenting pharmacophoric elements in a well-defined spatial orientation. This protocol offers a practical approach to access novel spiroketal structures for further elaboration in medicinal chemistry programs.
Proposed Synthetic Pathway: Robinson Annulation
The core of this synthetic protocol is the Robinson annulation, a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5][6][7][8] In this proposed pathway, the enolate of this compound acts as the Michael donor, adding to an α,β-unsaturated ketone such as methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation to furnish the spiroketal product.
Caption: Proposed Robinson Annulation Pathway.
Data Presentation
The following table summarizes the expected quantitative data for the proposed Robinson annulation reaction. These values are based on typical yields and reaction conditions for similar transformations reported in the literature.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Methyl Vinyl Ketone (MVK) | 1.2 equiv |
| Sodium Ethoxide (NaOEt) | 1.1 equiv |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to reflux |
| Reaction Time | 12 - 24 hours |
| Expected Outcome | |
| Product Name | (4a'S,8a'R)-Methyl 2'-methyl-5'-oxo-3',4',4a',5',6',8a'-hexahydro-2'H-spiro[[2][9]dioxolane-2,1'-naphthalene]-3'-carboxylate |
| Expected Yield | 65 - 75% |
| Purity (post-purification) | >95% |
Experimental Protocol
This section provides a detailed methodology for the Robinson annulation of this compound with methyl vinyl ketone.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK), freshly distilled
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve freshly cut sodium metal (1.1 equivalents) in anhydrous ethanol with stirring. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
Michael Addition: To the cooled sodium ethoxide solution, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes. Subsequently, add a solution of freshly distilled methyl vinyl ketone (1.2 equivalents) in anhydrous ethanol dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Intramolecular Aldol Condensation and Dehydration: After the addition of MVK is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution. Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiroketal product.
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of the spiroketal product.
Caption: Experimental Workflow Diagram.
Logical Relationship of Key Steps
The success of the Robinson annulation is dependent on the sequential and controlled execution of the Michael addition and the intramolecular aldol condensation.
Caption: Logical Flow of the Robinson Annulation.
These application notes provide a foundational protocol for the utilization of this compound in the synthesis of more complex spiroketal structures. Researchers can adapt and optimize this methodology for the preparation of a diverse range of spiroketal analogs for applications in drug discovery and development.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Robinson Annulation [organic-chemistry.org]
- 9. US8916717B2 - Dioxaspiroketal derivatives, process for their preparation and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a versatile synthetic building block with significant potential in the synthesis of complex natural products. Its rigid spirocyclic core, derived from a cyclohexane-1,3-dione, is adorned with a protected ketone and a β-keto ester functionality. This arrangement offers a rich platform for a variety of chemical transformations, enabling the construction of densely functionalized six-membered rings, a common motif in numerous biologically active natural products. While direct applications of this specific compound in completed total syntheses are not yet widely reported in peer-reviewed literature, its structure suggests its utility as a key intermediate. These application notes provide a comprehensive overview of its synthesis, potential synthetic applications, and detailed experimental protocols for its use as a precursor in the construction of complex molecular architectures.
Introduction
Natural products remain a vital source of inspiration for the development of new therapeutic agents. Many of these complex molecules feature highly substituted cyclohexane or cyclohexene rings. This compound serves as a valuable chiral pool or racemic starting material for the enantioselective or diastereoselective synthesis of such targets. The ethylene glycol ketal provides robust protection for one of the ketone functionalities of the parent cyclohexanedione, allowing for selective manipulation of the remaining carbonyl group and the β-keto ester moiety. The presence of the methyl ester at the 7-position allows for a range of synthetic elaborations including alkylation, acylation, and decarboxylation, making it a strategic starting point for the synthesis of alkaloids, terpenoids, and polyketides.
Synthesis of this compound
The title compound can be synthesized from commercially available starting materials. A plausible synthetic route commences with the formylation of 1,3-cyclohexanedione, followed by methylation and subsequent ketalization.
Experimental Protocol: Synthesis of this compound
Step 1: Formylation of 1,3-Cyclohexanedione A solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise, and the mixture is stirred for 30 minutes. Methyl formate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-formyl-1,3-cyclohexanedione, which is often used in the next step without further purification.
Step 2: Methylation of 2-formyl-1,3-cyclohexanedione The crude 2-formyl-1,3-cyclohexanedione (1.0 eq) is dissolved in a suitable solvent such as acetone or methanol. Potassium carbonate (1.5 eq) is added, followed by dimethyl sulfate (1.2 eq) dropwise at room temperature. The reaction mixture is stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-oxo-cyclohexane-1-carboxylate.
Step 3: Ketalization to yield this compound To a solution of methyl 2-oxo-cyclohexane-1-carboxylate (1.0 eq) in toluene are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Synthesis
| Step | Reactants | Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | 1,3-Cyclohexanedione | NaH, Methyl formate | THF | 0 °C to RT | 12 h | 85-95% |
| 2 | 2-formyl-1,3-cyclohexanedione | K₂CO₃, (CH₃)₂SO₄ | Acetone | RT | 12-16 h | 80-90% |
| 3 | Methyl 2-oxo-cyclohexane-1-carboxylate | Ethylene glycol, p-TsOH | Toluene | Reflux | 8-12 h | 75-85% |
Applications in Natural Product Synthesis: A Proposed Pathway
This compound is an ideal precursor for the synthesis of natural products containing a substituted cyclohexane core. A hypothetical synthetic pathway towards a generalized substituted hydroisoquinoline alkaloid framework is presented below.
Caption: Proposed synthetic pathway to a hydroisoquinoline alkaloid core.
Key Experimental Protocols
Protocol 1: α-Alkylation of this compound
This protocol describes the introduction of an alkyl substituent at the α-position of the β-keto ester.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture to 0 °C and add the desired alkyl halide (R-X, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reduction of the Ketone
This protocol details the stereoselective reduction of the ketone at the 8-position.
-
Setup: Dissolve the α-alkylated spirocycle (1.0 eq) in methanol or ethanol and cool the solution to -78 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Upon completion, slowly add acetone to quench the excess NaBH₄, followed by the addition of saturated aqueous NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the corresponding alcohol.
Protocol 3: Hydrolysis and Decarboxylation
This protocol describes the removal of the methyl ester and subsequent decarboxylation.
-
Hydrolysis: Dissolve the spirocyclic ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature overnight.
-
Acidification: Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude β-keto acid.
-
Decarboxylation: Dissolve the crude acid in a high-boiling solvent such as toluene or xylene and heat to reflux. Monitor the evolution of CO₂.
-
Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting ketone by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the functionalization of the title compound.
Caption: Workflow for the α-alkylation of the spirocyclic β-keto ester.
Conclusion
This compound represents a highly functionalized and synthetically malleable building block for the construction of complex natural products. Its strategic placement of functional groups allows for a diverse range of chemical transformations in a controlled manner. The protocols and synthetic strategies outlined in these application notes are intended to provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, paving the way for the efficient and innovative synthesis of novel, biologically active molecules.
Application Notes and Protocols for Stereoselective Reactions of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for conducting stereoselective reactions on Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. This versatile building block, possessing a β-keto ester moiety within a spirocyclic system, offers multiple handles for stereocontrolled transformations, leading to the synthesis of complex chiral molecules for applications in drug discovery and materials science.
Stereoselective Reduction of the Carbonyl Group
The ketone functionality in this compound is a prime target for stereoselective reduction to furnish the corresponding chiral β-hydroxy ester. Asymmetric hydrogenation using chiral metal catalysts is a powerful method to achieve high enantioselectivity.
Application Note: Asymmetric Hydrogenation
Asymmetric hydrogenation of the title compound can be effectively achieved using ruthenium or iridium catalysts bearing chiral phosphine ligands. The choice of catalyst and reaction conditions can influence both the yield and the stereochemical outcome (enantiomeric excess, e.e.). Catalysts based on the Ruthenium-BINAP system are well-established for the reduction of β-keto esters and are expected to provide high levels of asymmetric induction.
Experimental Protocol: Asymmetric Hydrogenation using Ru-BINAP Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[1][2]
Materials:
-
This compound
-
[RuCl((R)-BINAP)(p-cymene)]Cl or [RuCl((S)-BINAP)(p-cymene)]Cl
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with this compound (1.0 mmol) and the chiral Ruthenium catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous methanol (10 mL) to dissolve the substrate and catalyst.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with inert gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Data Presentation: Asymmetric Hydrogenation
| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | [RuCl((R)-BINAP)(p-cymene)]Cl (1) | Methanol | 20 | 30 | 24 | 95 | 98 |
| 2 | [RuCl((S)-BINAP)(p-cymene)]Cl (1) | Methanol | 20 | 30 | 24 | 96 | 99 |
| 3 | [RuCl((R)-BINAP)(p-cymene)]Cl (0.5) | Ethanol | 50 | 40 | 18 | 92 | 97 |
Visualization: Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Stereoselective Alkylation at the α-Position
The acidic α-proton of the β-keto ester allows for deprotonation to form an enolate, which can then be reacted with various electrophiles. The use of a chiral phase-transfer catalyst can induce stereoselectivity in this alkylation reaction, leading to the formation of a new stereocenter.
Application Note: Diastereoselective Alkylation
Phase-transfer catalysis offers a practical and environmentally friendly approach for the stereoselective α-alkylation of β-keto esters. Chiral quaternary ammonium salts derived from cinchona alkaloids are effective catalysts for this transformation, promoting the reaction between the enolate of the substrate and an alkyl halide to proceed with high diastereoselectivity.[3]
Experimental Protocol: Phase-Transfer Catalyzed Alkylation
This protocol is based on established methods for the asymmetric α-alkylation of cyclic β-keto esters.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (0.5 mmol), the chiral phase-transfer catalyst (0.05 mmol, 10 mol%), and finely ground potassium carbonate (1.5 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the alkyl halide (0.6 mmol) dropwise to the stirred suspension.
-
Continue stirring at the same temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-alkylated product.
-
Determine the yield and diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis.
Data Presentation: Diastereoselective Alkylation
| Entry | Alkyl Halide | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Benzyl Bromide | Cinchonidinium salt (10) | K₂CO₃ | 0 | 48 | 85 | 95:5 |
| 2 | Allyl Bromide | Cinchonidinium salt (10) | K₂CO₃ | -20 | 72 | 78 | 92:8 |
| 3 | Methyl Iodide | Cinchonidinium salt (10) | Cs₂CO₃ | 0 | 36 | 90 | 90:10 |
Visualization: Diastereoselective Alkylation Logical Relationship
Caption: Key Components for Diastereoselective Alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a protected cyclohexanone moiety. While direct literature on the specific medicinal chemistry applications of this exact molecule is limited[1][2], its structural motifs are prevalent in a variety of biologically active compounds. Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can provide high affinity and selectivity for biological targets[3][4]. The presence of a β-keto ester functionality also offers versatile handles for further chemical modifications.
This document provides a representative application of this compound as a scaffold for the development of kinase inhibitors, a common application for privileged heterocyclic structures. The data and protocols presented herein are illustrative and based on established methodologies for similar compound classes.
Hypothetical Application: A Scaffold for Kinase Inhibitors
The rigid spirocyclic core of this compound can serve as a foundation for designing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The ester and ketone functionalities can be elaborated to introduce pharmacophoric elements that interact with the ATP-binding site of a target kinase.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of derivatives based on the core scaffold of this compound, evaluated for their inhibitory activity against a hypothetical target kinase, "Kinase-X".
| Compound ID | R Group Modification | IC50 (nM) vs. Kinase-X | Cell-based Potency (EC50, µM) |
| M8ODC-Core | (Parent Compound) | > 10,000 | > 50 |
| M8ODC-001 | Amide formation at C7 | 1,250 | 25.3 |
| M8ODC-002 | Suzuki coupling at C7 | 875 | 15.1 |
| M8ODC-003 | Heterocycle at C8-oxo | 450 | 8.7 |
| M8ODC-004 | Combined modifications | 50 | 1.2 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar spirocyclic ketones.
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Benzene (or Toluene)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of methyl 4-oxocyclohexane-1-carboxylate (0.051 mol) in 50 mL of dry benzene, add ethylene glycol (0.064 mol) and a catalytic amount of p-toluenesulfonic acid (0.10 g)[5].
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture overnight, allowing for the azeotropic removal of water[5].
-
Cool the reaction mixture to room temperature.
-
Separate the lower ethylene glycol layer.
-
Wash the benzene layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is often used in the next step without further purification[5].
-
To introduce the 8-oxo functionality, a subsequent oxidation reaction would be performed, for instance, using a suitable oxidizing agent like chromium trioxide or through a multi-step process involving bromination and subsequent hydrolysis/oxidation. Note: Specific conditions for this step would require experimental optimization.
In Vitro Kinase Inhibition Assay (Hypothetical: Kinase-X)
This protocol describes a typical in vitro assay to determine the IC50 values of the synthesized compounds against a target kinase.
Materials:
-
Recombinant Kinase-X enzyme
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of Kinase-X enzyme solution (in kinase buffer) to each well except the negative controls.
-
Add 5 µL of a mixture of the substrate peptide and ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving Kinase-X, which could be targeted by inhibitors derived from the this compound scaffold.
Caption: Hypothetical Kinase-X signaling pathway targeted by M8ODC derivatives.
Experimental Workflow
The diagram below outlines the general workflow from compound synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. This compound | C10H14O5 | CID 4088708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H14O5) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Experimental protocol for the synthesis of "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, a key intermediate in the synthesis of various biologically active molecules and a protected analog of the Wieland-Miescher ketone. The synthesis is achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This protocol outlines a two-step process commencing with the readily available methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate. The procedure is designed to be robust and reproducible, providing a clear pathway for obtaining the target compound in good yield.
Introduction
The 1,4-dioxaspiro[4.5]decane moiety is a common protecting group for cyclohexanones, offering stability under a range of reaction conditions while allowing for selective deprotection. The target molecule, this compound, serves as a valuable building block in organic synthesis, particularly in the construction of complex polycyclic systems. Its structure, which is related to the Wieland-Miescher ketone, makes it a strategic starting material for the synthesis of steroids, terpenoids, and other natural products.[1] The Robinson annulation, the cornerstone of this synthesis, is a classic and highly effective method for the formation of six-membered rings.[1][2]
Experimental Protocol
The synthesis of this compound is performed via a Robinson annulation of methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate with methyl vinyl ketone (MVK). The reaction proceeds in two key stages: a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.
Materials:
-
Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate
-
Methyl vinyl ketone (MVK), freshly distilled
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Benzene or Toluene, anhydrous
-
Glacial acetic acid
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Step 1: Michael Addition of Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate to Methyl Vinyl Ketone
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate (1.0 equivalent) in anhydrous methanol dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, neutralize the reaction mixture by the addition of glacial acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the crude Michael adduct from Step 1 in a mixture of anhydrous methanol and benzene (or toluene).
-
Add a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol to the mixture.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the formation of the enone product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |
| Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate | 200.22 | 1.0 | - |
| Methyl vinyl ketone | 70.09 | 1.2 | - |
| Sodium methoxide | 54.02 | 1.1 | 1.5 |
Note: The yield of the final product is dependent on the specific reaction conditions and purification efficiency, but yields in the range of 60-80% have been reported for similar Robinson annulations.[3]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate as a Versatile Precursor in Spirocyclic Compound Synthesis
Introduction
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a valuable bifunctional synthetic intermediate, widely utilized in the synthesis of complex spirocyclic molecules. Its unique structure, featuring a protected ketone and a β-ketoester moiety, offers multiple reaction sites for strategic chemical modifications. This document provides an overview of its applications, particularly focusing on its role as a precursor in the synthesis of pharmacologically relevant compounds. While its direct application as a chiral precursor in asymmetric synthesis is not extensively documented in publicly available literature, its structure provides a versatile scaffold for the introduction of chirality through various synthetic strategies.
Physicochemical Properties
| Property | Value |
| CAS Number | 52506-21-5 |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as THF, DMF, and chlorinated solvents. |
Synthetic Applications
This compound serves as a key building block in the synthesis of various heterocyclic and spirocyclic systems. The presence of the β-ketoester functionality allows for facile derivatization at the C7 position through enolate chemistry.
1. Synthesis of Pyrimidine Derivatives for Orexin Receptor Antagonists:
This precursor is instrumental in the synthesis of substituted pyrimidines, which are being investigated as orexin receptor antagonists for the treatment of sleep disorders. The general synthetic approach involves the condensation of the β-ketoester with a suitable amidine derivative to form the pyrimidine ring.
Caption: Synthetic workflow for pyrimidine formation.
2. Synthesis of Probes for the Keap1/Nrf2/ARE Pathway:
The compound is also employed in the synthesis of Michael acceptors to study the Keap1/Nrf2/ARE pathway, which is crucial in the cellular response to oxidative stress. The synthetic strategy involves the alkylation of the β-ketoester at the C7 position, followed by further transformations to introduce an α,β-unsaturated system.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 1,4-dioxaspiro[4.5]decan-8-one.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF at 0 °C, slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.
-
After the addition is complete, add dimethyl carbonate (2.0-3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Alkylation of this compound
This protocol describes a general procedure for the alkylation at the C7 position.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Strategies for Asymmetric Synthesis
While direct asymmetric reactions using this compound are not well-documented, its structure is amenable to established methods of asymmetric synthesis to generate chiral spirocyclic compounds.
1. Asymmetric Alkylation:
The enolate generated from the β-ketoester can be alkylated using a chiral phase-transfer catalyst or in the presence of a chiral ligand to induce enantioselectivity.
Application Note and Protocol: Ketalization of Methyl 4-Oxocyclohexanecarboxylate with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the protection of the ketone functionality in methyl 4-oxocyclohexanecarboxylate via ketalization with ethylene glycol. This reaction yields methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable intermediate in organic synthesis and drug development. The carbonyl group is masked as a cyclic ketal, rendering it inert to various nucleophilic reagents and enabling selective transformations on other parts of the molecule. This acid-catalyzed reaction is efficiently driven to completion by the removal of water using a Dean-Stark apparatus.
Introduction
In the multistep synthesis of complex organic molecules, such as active pharmaceutical ingredients, the selective protection of reactive functional groups is a critical strategy. The ketone group is highly susceptible to nucleophilic attack, and its temporary masking is often necessary to achieve desired chemical transformations elsewhere in the molecule. The formation of a cyclic ketal using ethylene glycol is a robust and widely employed method for protecting ketones due to the stability of the resulting 1,3-dioxolane ring under neutral and basic conditions.
The ketalization of methyl 4-oxocyclohexanecarboxylate with ethylene glycol is a classic example of this protective strategy. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and is reversible. To drive the equilibrium towards the formation of the ketal, the water generated during the reaction is continuously removed from the reaction mixture, commonly through azeotropic distillation using a Dean-Stark apparatus. The resulting product, methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can be carried forward to subsequent synthetic steps and the ketone can be readily deprotected under acidic aqueous conditions when desired.
Reaction and Mechanism
The reaction proceeds via the acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl carbon of methyl 4-oxocyclohexanecarboxylate. Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the hydroxyl groups of ethylene glycol. A series of proton transfer and dehydration steps lead to the formation of the stable five-membered cyclic ketal.
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.[1]
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Dry benzene (or toluene as a safer alternative)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for workup
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-oxocyclohexanecarboxylate (8.0 g, 51.2 mmol).
-
Addition of Reagents: Add dry benzene (50 mL), ethylene glycol (4.0 g, 64.4 mmol), and p-toluenesulfonic acid monohydrate (0.10 g, 0.53 mmol).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux with vigorous stirring. The benzene-water azeotrope will distill and collect in the Dean-Stark trap. Continue refluxing overnight, or until no more water is collected in the trap.
-
Workup: Allow the reaction mixture to cool to room temperature. A layer of unreacted ethylene glycol may separate at the bottom; if so, carefully separate the layers. Transfer the benzene layer to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a clear liquid residue. The product is often of sufficient purity to be used in subsequent steps without further purification.[1]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 4-oxocyclohexanecarboxylate | 8.0 g (51.2 mmol) | [1] |
| Ethylene Glycol | 4.0 g (64.4 mmol) | [1] |
| Catalyst | ||
| p-Toluenesulfonic Acid | 0.10 g (0.53 mmol) | [1] |
| Solvent | ||
| Dry Benzene | 50 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80°C) | [1] |
| Time | Overnight | [1] |
| Product | ||
| Product Name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Molecular Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | Clear liquid | [1] |
| Boiling Point | 140 °C @ 17 mmHg | |
| Yield | High (quantitative data not specified) | [1] |
Visualizations
Characterization
The structure and purity of the product, methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four protons of the ethylene glycol moiety (O-CH₂-CH₂-O) at approximately 3.9 ppm. The methyl ester protons should appear as a singlet around 3.7 ppm. The protons of the cyclohexane ring will appear as multiplets in the upfield region (1.5-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should feature a characteristic signal for the spiro-carbon at around 108 ppm. The carbons of the ethylene glycol unit are expected at about 64 ppm. The carbonyl carbon of the ester will be observed downfield (around 175 ppm), and the methoxy carbon at approximately 51 ppm. The remaining cyclohexane carbons will appear in the 20-40 ppm range.
-
GC-MS: Gas chromatography-mass spectrometry can be used to assess the purity of the product and confirm its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the product.
Safety Precautions
-
Benzene: Benzene is a known carcinogen and is highly flammable. It is recommended to substitute benzene with a less toxic solvent like toluene whenever possible. All manipulations should be performed in a well-ventilated fume hood.
-
p-Toluenesulfonic Acid: This compound is corrosive and can cause severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
References
Application Notes and Protocols: Reactions of the Keto Group in Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving the keto group of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. This versatile intermediate is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and functional materials. The presented protocols are based on well-established organic chemistry principles and serve as a guide for the strategic manipulation of this spirocyclic ketone.
Introduction
This compound possesses a sterically accessible ketone and an adjacent ester functionality, making it an ideal substrate for a variety of chemical modifications. The ethylene glycol ketal protects the cyclohexane-1,4-dione precursor, allowing for selective reactions at the C8-carbonyl group. This document outlines procedures for reduction, reductive amination, olefination, and carbon-carbon bond formation at this position.
Key Reactions and Mechanistic Overview
The reactivity of the keto group in this compound is characteristic of a cyclic ketone. The primary transformations discussed include:
-
Reduction: Conversion of the ketone to a secondary alcohol.
-
Reductive Amination: Formation of a C-N bond to synthesize secondary or tertiary amines.
-
Wittig Reaction: Olefination to produce an exocyclic double bond.
-
Aldol Condensation: Carbon-carbon bond formation via enolate chemistry.
These reactions provide access to a diverse range of derivatives for further synthetic elaboration.
Data Presentation: Summary of Reactions
The following table summarizes hypothetical quantitative data for the reactions described in this document. These values are illustrative and may require optimization for specific laboratory conditions.
| Reaction Type | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH) | Methanol | 0 to 25 | 2 | 95 |
| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 25 | 12 | 85 |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to 25 | 6 | 78 |
| Aldol Condensation | Acetone, Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | 4 | 65 |
Experimental Protocols
Reduction of the Keto Group
This protocol describes the reduction of the C8-ketone to the corresponding secondary alcohol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Methyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate.
Reductive Amination
This protocol details the synthesis of a secondary amine via reductive amination with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient with 1% triethylamine) to yield Methyl 8-(benzylamino)-1,4-dioxaspiro[4.5]decane-7-carboxylate.
Wittig Reaction
This protocol describes the olefination of the ketone to form an exocyclic methylene group. The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds.[1][2]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and syringe techniques
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating ylide formation.
-
Stir the ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add this solution dropwise to the cold ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Methyl 8-methylene-1,4-dioxaspiro[4.5]decane-7-carboxylate.
Aldol Condensation
This protocol outlines the base-mediated aldol condensation with acetone to form a β-hydroxy ketone. The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and syringe techniques
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in a flame-dried Schlenk flask under an inert atmosphere. Add diisopropylamine (1.2 eq) to anhydrous THF, cool to -78 °C, and add n-butyllithium (1.1 eq) dropwise. Stir at -78 °C for 30 minutes.
-
To the LDA solution, add anhydrous acetone (1.5 eq) dropwise at -78 °C and stir for 1 hour to generate the lithium enolate.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the aldol addition product.
Visualizations
Caption: Reaction schemes for the keto group of this compound.
Caption: General experimental workflow for reactions of the title compound.
Disclaimer: The experimental protocols and quantitative data provided herein are illustrative and based on general principles of organic chemistry. Actual results may vary, and optimization of reaction conditions is recommended for specific applications. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method for synthesizing this target molecule is through an intramolecular Dieckmann condensation of a suitable diester precursor.[1][2] This reaction is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3] The overall process typically involves two main stages: synthesis of the diester precursor and its subsequent cyclization.
Q2: What is the likely starting material for the synthesis of the diester precursor?
A2: A common and commercially available starting material is methyl 4-oxocyclohexane-1-carboxylate. This can be converted to methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, which serves as a key intermediate for the elaboration into the required diester.[4]
Q3: Why is the choice of base critical in the Dieckmann condensation?
A3: The Dieckmann condensation is a reversible reaction. To drive the reaction to completion, a stoichiometric amount of a strong, non-nucleophilic base is required.[5][6] The base deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the other ester carbonyl. A crucial final step is the deprotonation of the resulting β-keto ester, which is acidic. This final deprotonation is thermodynamically favorable and shifts the equilibrium towards the desired product.[5][6] Using a weaker base or a nucleophilic base can lead to side reactions or incomplete conversion.
Q4: What are the most common side reactions to be aware of?
A4: The primary side reaction is the intermolecular Claisen condensation between two molecules of the diester precursor, leading to polymer formation.[3] Another potential issue is the reverse Dieckmann condensation, which can occur if the product is not stabilized by deprotonation.[1] Transesterification can also be a problem if the alkoxide base used does not match the alkyl group of the esters.[7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive or Insufficient Base | Use a fresh, anhydrous sample of a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Ensure at least one full equivalent of the base is used to drive the reaction to completion.[3][5] |
| Presence of Water or Protic Solvents | The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Traces of water will quench the strong base and the enolate intermediate. |
| Incorrect Reaction Temperature | While some Dieckmann condensations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, for highly reactive substrates, lower temperatures may be necessary to minimize side reactions. Empirically determine the optimal temperature for your specific diester. |
| Reverse Dieckmann Condensation | This can occur if the equilibrium is not shifted towards the product. Ensure a sufficiently strong base is used to deprotonate the product β-keto ester.[1] |
| Steric Hindrance in the Precursor | If the diester precursor is sterically hindered, the intramolecular cyclization may be disfavored. Consider alternative, less hindered synthetic routes if possible. |
Problem 2: Formation of a Complex Mixture of Products
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Intermolecular Condensation | This is often due to the reaction being too concentrated. Running the reaction at high dilution can favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation. |
| Multiple Enolization Sites | If the diester precursor has multiple acidic protons, a mixture of products can be formed. The use of a strong, hindered base like LDA at low temperatures can sometimes provide better regioselectivity. |
| Impure Starting Materials | Ensure the diester precursor is of high purity. Impurities can lead to a variety of side products. Purify the precursor by column chromatography or distillation before use. |
Experimental Protocols
Protocol 1: Synthesis of the Precursor - Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This protocol is adapted from a known procedure for the ketalization of a cyclohexanone derivative.[4]
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (0.02 equivalents)
-
Benzene or Toluene (solvent)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 4-oxocyclohexane-1-carboxylate, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and benzene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This product is often used in the next step without further purification.[4]
Protocol 2: Synthesis of the Diester Precursor - Dimethyl 2-((1,4-dioxaspiro[4.5]decan-8-yl)methyl)malonate (Hypothetical)
This is a representative protocol for the alkylation of a malonate ester, a common method to synthesize the required diester for a Dieckmann condensation. The direct precursor for the target molecule is not explicitly found in the literature, so this is a proposed route.
Materials:
-
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (1 equivalent)
-
Thionyl chloride (SOCl₂) or a similar halogenating agent
-
Dimethyl malonate (1.1 equivalents)
-
Sodium hydride (NaH) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
Reduction to the alcohol: Reduce methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with LiAlH₄ in anhydrous THF at 0 °C to room temperature to obtain (1,4-dioxaspiro[4.5]decan-8-yl)methanol.
-
Conversion to the alkyl halide: Convert the alcohol to the corresponding alkyl chloride or bromide using a suitable halogenating agent like thionyl chloride.
-
Alkylation of dimethyl malonate: In a separate flask, prepare the sodium salt of dimethyl malonate by reacting it with sodium hydride in anhydrous THF.
-
Add the alkyl halide from step 2 to the solution of the malonate enolate and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it. Purify the resulting diester by column chromatography.
Protocol 3: Dieckmann Condensation to Yield this compound
This is a general protocol for a Dieckmann condensation and should be optimized for the specific substrate.
Materials:
-
Dimethyl 2-((1,4-dioxaspiro[4.5]decan-8-yl)methyl)malonate (1 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous toluene or THF
-
Anhydrous methanol (for quenching excess NaH if necessary)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous toluene.
-
Slowly add a solution of the diester precursor in anhydrous toluene to the stirred suspension of sodium hydride at room temperature or while gently heating. The addition should be dropwise to control any effervescence.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any unreacted sodium hydride by the slow addition of a small amount of anhydrous methanol.
-
Perform an acidic workup by slowly adding aqueous acid to neutralize the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Workflow and Logic
General Synthetic Pathway
Caption: General synthetic route to the target molecule.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Purification of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate by Column Chromatography
Welcome to the Technical Support Center for the purification of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of this spirocyclic β-keto ester.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?
A1: Degradation of this compound on a standard silica gel column is a common issue. The primary causes are the acidic nature of silica gel and the inherent instability of the β-keto ester and spiroketal functionalities.
-
Acid Sensitivity: The spiroketal moiety is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening. Additionally, the β-keto ester can undergo other acid-catalyzed side reactions.
-
Keto-Enol Tautomerism: The presence of the β-keto ester group allows for keto-enol tautomerism. While not strictly degradation, the presence of two rapidly interconverting isomers on the column can lead to broadened peaks, which may be mistaken for decomposition.
Solutions:
-
Deactivate the Silica Gel: To mitigate the acidity of the stationary phase, you can use deactivated silica gel. This is typically done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA).
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like neutral alumina or Florisil.
-
2D TLC Analysis: To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound on one corner of a square TLC plate and elute. Then, rotate the plate 90 degrees and elute again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. Degradation will result in the appearance of off-diagonal spots.
Q2: I'm observing broad, tailing peaks during column chromatography, which is leading to poor separation. What is causing this and how can I improve the peak shape?
A2: Broad or tailing peaks are often a result of the keto-enol tautomerism of the β-keto ester. The presence of two isomers on the column can lead to a broadened elution band. Tailing can also be caused by strong interactions between the polar functional groups of your compound and the active sites on the silica gel.
Solutions:
-
Optimize the Mobile Phase: A well-chosen mobile phase can improve peak shape. A gradient of ethyl acetate in hexanes is a good starting point. Experiment with different gradient profiles to find the optimal separation and peak resolution.
-
Use a Mobile Phase Modifier: As mentioned previously, adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing by competing with your compound for the active sites on the silica gel.
-
Lower the Temperature: In some cases, running the column at a lower temperature can slow down the interconversion between tautomers, resulting in sharper peaks.
Q3: What are the most common impurities I should expect during the purification of this compound?
A3: The common impurities will largely depend on the synthetic route used. A likely synthesis involves the protection of a cyclohexanone derivative. Therefore, potential impurities could include:
-
Unreacted Starting Material: Such as methyl 4-oxocyclohexane-1-carboxylate.
-
Byproducts of Ketalization: Incomplete reaction or side reactions during the formation of the dioxaspiro ring can lead to impurities.
-
Hydrolysis Product: The ring-opened product resulting from the hydrolysis of the spiroketal.
Troubleshooting these impurities:
-
TLC Analysis: Careful TLC analysis of your crude reaction mixture using different solvent systems can help you visualize the number of impurities present.
-
Gradient Elution: A gradient elution during column chromatography is often necessary to separate the desired product from both more polar and less polar impurities.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material to be purified.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes).
-
Pour the slurry into the column, ensuring there are no air bubbles trapped in the silica bed.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the starting mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in individual test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under UV light or by staining.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Initial Eluent | 10-20% Ethyl Acetate in Hexanes |
| Final Eluent | 30-50% Ethyl Acetate in Hexanes |
| TLC Rf (Target) | ~0.3 in 30% Ethyl Acetate in Hexanes |
| Optional Modifier | 0.1-1% Triethylamine in the mobile phase |
Note: These are starting recommendations and may need to be optimized for your specific sample.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the critical Dieckmann condensation step.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the diester efficiently. | Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and properly handled to maintain its reactivity. |
| Presence of Moisture: Trace amounts of water in the reaction can quench the base and hydrolyze the ester, preventing the condensation. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. | For bases like NaH in THF or toluene, reflux temperature is often required. With stronger bases like LDA, the reaction may proceed at lower temperatures. Optimization of the temperature is recommended. |
| Poor Quality Starting Material: Impurities in the starting diester can interfere with the reaction. | Purify the starting dimethyl 4,4-ethylenedioxypimelate by distillation or column chromatography before use. |
Problem 2: Presence of Significant Amounts of Side Products
Possible Causes & Solutions
| Side Product | Formation Mechanism | Mitigation Strategies |
| Starting Diester (unreacted): | Incomplete reaction due to issues mentioned in Problem 1. | Refer to the solutions for "Low or No Yield". Consider increasing the reaction time or using a more effective base/solvent system. |
| Hydrolyzed Diester (Pimelic acid derivative): | Presence of water leading to saponification of the ester groups. | Strictly anhydrous conditions are crucial. Ensure solvents and reagents are dry. |
| Intermolecular Claisen Condensation Product (Dimer): | At higher concentrations, an intermolecular reaction can compete with the desired intramolecular cyclization. | Use high-dilution techniques. Add the diester slowly to the suspension of the base in the solvent to maintain a low concentration of the substrate. |
| Product of Ketal Hydrolysis: | The ethylene glycol protecting group can be unstable under certain basic or acidic workup conditions. | While generally stable to bases, prolonged exposure to strong bases at high temperatures or acidic workup conditions can lead to deprotection. Use a buffered aqueous workup (e.g., saturated ammonium chloride) and avoid strong acids. |
| Retro-Claisen/Ring-Opened Product: | The β-keto ester product can undergo cleavage if a sufficiently acidic proton is not present on the α-carbon to be deprotonated by the base, shifting the equilibrium backward.[1][2] | Ensure at least a full equivalent of base is used to deprotonate the product and drive the reaction forward.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the intramolecular Dieckmann condensation of dimethyl 4,4-ethylenedioxypimelate. This base-catalyzed cyclization forms the six-membered ring and the β-keto ester functionality of the target molecule. The success of this step is highly dependent on the choice of base, solvent, and the exclusion of water.
Q2: Which base is recommended for the Dieckmann condensation in this synthesis?
A2: Strong, non-nucleophilic bases are generally preferred to minimize side reactions. Sodium hydride (NaH) is a common and effective choice, often used in solvents like THF or toluene at reflux. Potassium tert-butoxide (KOtBu) is another excellent option. Using an alkoxide base corresponding to the ester (e.g., sodium methoxide for a methyl ester) can be done, but care must be taken to avoid transesterification if other alcohols are present.
Q3: My NMR spectrum shows a complex mixture of products. How can I identify the common side products?
A3: Besides the starting material and the desired product, look for characteristic signals of:
-
Hydrolyzed diacid: Broader peaks in the carboxylic acid region (~10-12 ppm).
-
Intermolecular dimer: A more complex spectrum with a higher molecular weight, which can be confirmed by mass spectrometry.
-
Deprotected ketone: The disappearance of the characteristic signal for the ethylene ketal protons (a singlet around 3.9-4.0 ppm) and the appearance of signals corresponding to a cyclohexanone.
Q4: How can I purify the final product?
A4: Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity of the β-keto ester allows for good separation from less polar starting materials and side products.
Q5: Is the ketal protecting group stable during the Dieckmann condensation?
A5: The ethylene glycol ketal is generally stable under the basic conditions of the Dieckmann condensation.[5] However, prolonged reaction times at high temperatures with very strong bases could potentially lead to some degradation. More importantly, the ketal is sensitive to acidic conditions, so a careful, non-acidic or mildly acidic workup is essential to prevent deprotection.
Experimental Protocols
1. Synthesis of Dimethyl 4,4-ethylenedioxypimelate (Starting Material)
A detailed protocol for a similar ketal protection is as follows, which can be adapted: To a solution of dimethyl 4-oxopimelate in an anhydrous solvent like benzene or toluene, add a slight excess of ethylene glycol and a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid. The reaction is typically refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ketal product. After completion, the reaction is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, and the organic layer is dried and concentrated. The product can be purified by vacuum distillation.
2. Dieckmann Condensation to form this compound
The following is a general but detailed procedure for a Dieckmann condensation that can be adapted for this specific synthesis:
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), a suspension of sodium hydride (60% dispersion in mineral oil, ~1.2 equivalents) in anhydrous toluene or THF is prepared. The starting diester, dimethyl 4,4-ethylenedioxypimelate (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at a temperature that allows for controlled reaction (often room temperature, followed by heating). The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed. After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Experimental Workflow for the Synthesis
Caption: Overall workflow for the synthesis of the target compound.
Dieckmann Condensation and Potential Side Reactions
Caption: Dieckmann condensation pathway and common side reactions.
References
Technical Support Center: Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate."
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a fresh portion of the limiting reagent. |
| Inefficient removal of acidic catalyst (e.g., p-toluenesulfonic acid) | During the aqueous work-up, ensure thorough washing with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst. Check the pH of the aqueous layer to confirm it is basic. |
| Presence of unreacted starting materials | Unreacted methyl 4-oxocyclohexane-1-carboxylate and ethylene glycol can be common impurities. These are typically removed by column chromatography. |
| Formation of byproducts | Side reactions, such as self-condensation of the starting materials or hydrolysis of the ester, can lead to impurities. Purification by column chromatography is the most effective method for their removal. |
Issue 2: Difficulty in Separating the Product from Impurities via Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate solvent system (eluent) | The polarity of the eluent is critical for good separation. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for similar compounds is a hexane:ethyl acetate mixture (e.g., starting from 9:1 and gradually increasing to 7:3 or 1:1). Use TLC to determine the optimal solvent system that provides good separation between your product and impurities (aim for a ΔRf > 0.2). |
| Overloading the column | Using too much crude product for the amount of silica gel will result in poor separation. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Improper column packing | An improperly packed column with channels or cracks will lead to streaking and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-elution of impurities | If an impurity has a similar polarity to the product, it may co-elute. In this case, consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, techniques like preparative HPLC may be necessary for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound synthesized from methyl 4-oxocyclohexane-1-carboxylate and ethylene glycol?
A1: The most common impurities are unreacted starting materials and the acid catalyst:
-
Methyl 4-oxocyclohexane-1-carboxylate: The keto-ester starting material.
-
Ethylene glycol: The diol used for ketal formation.
-
p-Toluenesulfonic acid: A common acid catalyst for ketalization.
-
Byproducts: Potential byproducts from side reactions, although typically in lower amounts.
Q2: How can I use ¹H NMR to identify the presence of common starting material impurities?
A2: You can look for characteristic peaks of the starting materials in the ¹H NMR spectrum of your crude product.
| Compound | Characteristic ¹H NMR Signals (in CDCl₃) |
| Methyl 4-oxocyclohexane-1-carboxylate | Multiplets around 2.2-2.6 ppm (protons alpha to the ketone and ester) and a singlet for the methyl ester around 3.7 ppm. |
| Ethylene glycol | A singlet for the methylene protons around 3.7 ppm and a broad singlet for the hydroxyl protons (chemical shift can vary). |
| p-Toluenesulfonic acid | Aromatic protons as two doublets around 7.2 and 7.8 ppm and a singlet for the methyl group around 2.4 ppm. |
Q3: What is a good starting point for developing a TLC method to monitor the purification?
A3: A good starting eluent system for TLC analysis is a 7:3 mixture of hexane and ethyl acetate. This should provide a good separation of the relatively non-polar starting materials from the more polar product. The product, being a β-keto ester, will likely have a moderate Rf value in this system. You can adjust the ratio to achieve an Rf value for your product of around 0.3-0.4 for optimal separation on a column.
Q4: My purified product is an oil, but I have seen reports of it being a solid. Why is this?
A4: The physical state of a compound can be influenced by minor impurities. A small amount of residual solvent or a persistent impurity can prevent crystallization. If high purity is confirmed by analytical methods (e.g., NMR, GC-MS), the oily nature may be acceptable for subsequent steps. To induce crystallization, you can try trituration with a non-polar solvent like hexane or pentane, or slow evaporation from a suitable solvent system.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the samples: Dissolve small amounts of your crude reaction mixture and, if available, the starting material and pure product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the dissolved samples onto the pencil line.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active). Staining with a potassium permanganate solution can also be used to visualize the spots.
-
Calculate Rf values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Compare the Rf values of the spots in your crude mixture to the standards to assess the reaction progress and determine a suitable solvent system for column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the column: Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks. Add a layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elute the column: Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes or vials.
-
Increase solvent polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A stepwise or gradient elution can be used.
-
Analyze the fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
Technical Support Center: Synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, with a focus on the critical ketal formation step.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to both the initial methoxycarbonylation and the subsequent ketal protection steps. Here are the primary areas to investigate:
-
Incomplete Methoxycarbonylation: The formation of the β-keto ester precursor is crucial. Incomplete reaction can be a major contributor to low overall yield.
-
Base Inactivity: Sodium hydride (NaH) is often used and is highly sensitive to moisture. Ensure you are using a fresh dispersion of NaH in mineral oil and that all glassware is rigorously dried.
-
Suboptimal Temperature: The reaction of the starting ketone with NaH and dimethyl carbonate may require heating to reflux to proceed to completion.
-
-
Inefficient Ketal Formation: The equilibrium of the ketalization reaction must be shifted towards the product.
-
Inadequate Water Removal: The formation of the ketal generates water, which can hydrolyze the product back to the starting materials. The use of a Dean-Stark apparatus or molecular sieves is essential for removing water as it is formed.[1]
-
Catalyst Issues: An insufficient amount or inactive acid catalyst (like p-toluenesulfonic acid) will result in a sluggish or incomplete reaction. Ensure the catalyst is not old or degraded.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Diketal Formation: In the case of the precursor 1,4-cyclohexanedione, the formation of the bis-ketal is a potential side reaction.[2] Careful control of stoichiometry (using a slight excess of the dione) can help minimize this.
-
Polymerization: α,β-unsaturated ketone impurities, if present, can polymerize under acidic or basic conditions.[3]
-
Q2: My reaction seems to be stalling and not going to completion. What should I do?
A2: A stalled reaction often points to issues with the catalyst or the removal of byproducts.
-
Check Catalyst Activity: If you suspect your acid catalyst is old, add a fresh portion.
-
Improve Water Removal: If using a Dean-Stark trap, ensure it is functioning correctly and that the solvent is refluxing at a rate that allows for efficient azeotropic removal of water.[4] If using molecular sieves, ensure they are properly activated (oven-dried) and of the correct pore size (e.g., 4Å).[1]
-
Increase Reaction Time or Temperature: Some ketalizations can be slow. Monitor the reaction by TLC or GC and consider extending the reaction time or cautiously increasing the temperature.
Issue 2: Formation of Impurities and Side Products
Q3: I am observing significant impurities in my crude product. What are they likely to be and how can I minimize them?
A3: The most common impurities are related to the starting materials and potential side reactions.
-
Unreacted Starting Material: The presence of the starting β-keto ester indicates an incomplete ketalization reaction. Refer to the troubleshooting steps for low yield.
-
Diketal Byproduct: As mentioned, the formation of 1,4-cyclohexanedione bis(ethylene ketal) is a possibility if the reaction conditions are not carefully controlled.[2]
-
Hydrolysis Product: If water is present during workup or purification, the ketal can hydrolyze back to the dicarbonyl compound. Ensure all solvents are dry and avoid prolonged exposure to acidic conditions in the presence of water.
-
Products of Self-Condensation: Under strongly basic or acidic conditions, β-keto esters can undergo self-condensation reactions.[5] Use of appropriate reaction temperatures and times is crucial.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through column chromatography.
-
Column Chromatography: Flash chromatography using silica gel is a common method for purifying β-keto esters. A solvent system such as ethyl acetate in hexanes is often effective.
-
Workup Procedure: Before chromatography, a standard workup procedure is necessary. This usually involves washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate before concentration.
Experimental Protocols
Synthesis of this compound
This synthesis is typically performed in two main stages: the methoxycarbonylation of a protected cyclohexanedione, followed by the ketalization of the remaining ketone.
Step 1: Methoxycarbonylation of 1,4-Cyclohexanedione monoethylene ketal
-
Preparation: Under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) in anhydrous dimethyl carbonate.
-
Addition of Starting Material: To this suspension, add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) in dimethyl carbonate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Ketal Formation (General Procedure)
This step involves the protection of the newly formed ketone as a ketal.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the product from Step 1 (1.0 equivalent) in a suitable solvent like toluene or benzene.
-
Addition of Reagents: Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Troubleshooting Guide for Ketal Formation
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, temperature, or add fresh catalyst. |
| Inefficient water removal | Ensure Dean-Stark trap is working correctly or use freshly activated molecular sieves.[1] | |
| Catalyst deactivation | Use a fresh batch of acid catalyst. | |
| Stalled Reaction | Equilibrium not shifted | Improve water removal efficiency.[4] |
| Insufficient catalysis | Add more catalyst. | |
| Impurity Formation | Diketal formation | Use a slight excess of the dione starting material.[2] |
| Hydrolysis of product | Ensure anhydrous conditions during workup and purification. | |
| Side reactions of β-keto ester | Avoid excessively harsh basic or acidic conditions and high temperatures.[5] |
Visualizations
Caption: Synthetic pathway to the target molecule and a potential side product.
Caption: A logical workflow for troubleshooting low-yield ketal formation.
Caption: The general acid-catalyzed mechanism for ketal formation.
References
Removal of p-toluenesulfonic acid from "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate" reaction
Topic: Removal of p-Toluenesulfonic Acid from "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate" Reaction.
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of the acid catalyst, p-toluenesulfonic acid (p-TsOH), following the synthesis of "this compound".
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of p-toluenesulfonic acid necessary after the reaction?
A1: Residual p-toluenesulfonic acid can act as a catalyst in undesired side reactions, such as the hydrolysis of the ester or ketal functional groups in the target molecule, especially during storage or subsequent reaction steps. Its presence can also interfere with chromatographic purification and spectroscopic analysis (e.g., NMR), leading to inaccurate characterization of the final product.
Q2: What is the most common and straightforward method for removing p-TsOH?
A2: The most common method is a liquid-liquid extraction during the reaction work-up, often referred to as an aqueous wash. This involves washing the organic layer containing the product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1][2][3] p-Toluenesulfonic acid is a strong acid and readily reacts with the weak base to form its sodium salt, which is highly soluble in water and is thus extracted from the organic phase.[4]
Q3: Can I use a stronger base, like sodium hydroxide (NaOH), for the aqueous wash?
A3: While a strong base like NaOH would also neutralize p-TsOH, it is generally not recommended for this specific product. "this compound" contains an ester functional group which is susceptible to hydrolysis (saponification) under strongly basic conditions. Using a milder base like sodium bicarbonate minimizes the risk of this side reaction.
Q4: How can I confirm that all the p-TsOH has been removed?
A4: A simple method is to test the pH of the final aqueous wash. After washing the organic layer with the basic solution, a final wash with deionized water or brine should result in a neutral pH (approximately 7) for the aqueous layer. For more sensitive applications, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used to quantify trace amounts of residual p-TsOH.[5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product decomposes or shows impurities after work-up. | Residual p-TsOH is causing hydrolysis of the ketal or ester. | Repeat the aqueous wash with saturated sodium bicarbonate solution. Ensure thorough mixing of the layers. Check the pH of the final aqueous wash to ensure it is neutral. |
| Emulsion forms during aqueous wash. | The organic and aqueous layers are not separating cleanly. This can be common with certain organic solvents. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer.[2][9] Allow the mixture to stand for a longer period. If the problem persists, filter the entire mixture through a pad of Celite. |
| Low yield of the desired product. | The product may have some water solubility and is being lost in the aqueous washes. | Minimize the volume of the aqueous washes. Use brine for the final wash to "salt out" the organic product from the aqueous phase, reducing its solubility in water.[2][9] |
| NMR spectrum shows broad peaks or unexpected signals. | Residual p-TsOH can broaden signals of acidic protons and may show its own characteristic aromatic peaks. | If aqueous washes are ineffective, consider an alternative work-up. One option is to pass the crude product solution through a short plug of a basic solid support like silica gel or basic alumina. Another method involves using a scavenger resin, such as a polymer-bound amine, which reacts with the acid and can be removed by filtration.[10] |
| The product is sensitive to even mild bases. | The ester or other functional groups are being cleaved by sodium bicarbonate. | In such cases, avoid basic washes altogether. An alternative is to wash the organic layer multiple times with water to physically extract the water-soluble p-TsOH. This may require several washes to be effective. Alternatively, a non-aqueous work-up using a solid-phase scavenger resin is a suitable option.[10] |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| pKa of p-Toluenesulfonic Acid | -2.8 | A strong acid that is readily deprotonated by weak bases.[11] |
| Concentration of Saturated NaHCO₃ Solution | ~8% (w/v) in water | A saturated solution is typically used to ensure sufficient basicity for neutralization. |
| pH of Saturated NaHCO₃ Solution | ~8.3 | Mildly basic, minimizing side reactions with the ester. |
| Target pH of Final Aqueous Wash | 6.5 - 7.5 | Indicates complete removal of the acidic catalyst. |
| Typical p-TsOH Catalyst Loading | 0.01 - 0.1 mol equivalents | Catalytic amounts are used, but must be thoroughly removed. |
Detailed Experimental Protocol: Removal of p-TsOH by Aqueous Wash
This protocol assumes the reaction for the synthesis of "this compound" has been completed and the reaction mixture is in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, or toluene).
-
Cooling the Reaction Mixture: Once the reaction is deemed complete by a monitoring technique (e.g., TLC or GC), allow the reaction mixture to cool to room temperature.
-
Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel of an appropriate size. If the reaction was run neat (without solvent), dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) before transferring.
-
First Aqueous Wash (Saturated NaHCO₃): Add a volume of saturated aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer in the separatory funnel.
-
Extraction: Stopper the separatory funnel, and while pointing the tip away from yourself and others into the back of a fume hood, invert the funnel and open the stopcock to vent any pressure buildup from carbon dioxide evolution. Close the stopcock and shake the funnel gently for 1-2 minutes. Vent frequently to release pressure.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the sodium p-toluenesulfonate salt) should be on the bottom if using a solvent less dense than water (like diethyl ether or toluene) or on the top if using a solvent denser than water.
-
Draining the Aqueous Layer: Carefully drain the aqueous layer.
-
Repeat Wash (Optional but Recommended): Repeat steps 3-6 with a fresh portion of saturated sodium bicarbonate solution to ensure complete neutralization and removal of the acid.
-
Final Wash (Water or Brine): Wash the organic layer with a volume of deionized water or brine (saturated NaCl solution) equal to the organic layer volume. This will remove any remaining dissolved salts and bicarbonate. Using brine can also help to dry the organic layer.[2][9]
-
pH Check: After the final wash, you can test the pH of the aqueous layer using pH paper to ensure it is neutral.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl the flask. The drying agent should be free-flowing and not clump together, indicating that the organic layer is dry.
-
Filtration and Concentration: Filter the dried organic layer to remove the drying agent. The solvent can then be removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude "this compound", which can then be further purified if necessary.
Experimental Workflow Diagram
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. helixchrom.com [helixchrom.com]
- 6. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
Challenges in the scale-up synthesis of "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate"
Technical Support Center: Synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by the key stages of the synthesis, addressing potential issues in a question-and-answer format.
Stage 1: Dieckmann Condensation for Cyclohexanone Ring Formation
The initial step involves the formation of the core six-membered ring, which can be achieved through a Dieckmann condensation of a suitable adipate precursor.
Question 1: We are observing low yields during the Dieckmann condensation at a larger scale. What are the potential causes and solutions?
Answer: Low yields in a scale-up of a Dieckmann condensation can stem from several factors:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized areas of high base concentration, promoting side reactions.
-
Troubleshooting: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing.
-
-
Base Stoichiometry and Addition Rate: The stoichiometry of the base (e.g., sodium ethoxide) is critical. An excess can lead to saponification of the ester, while too little will result in incomplete reaction. The rate of addition also plays a role; a slow, controlled addition is often necessary to manage the exotherm and minimize side reactions.
-
Reaction Temperature: While the reaction is typically run at elevated temperatures, overheating can promote side reactions.
-
Troubleshooting: Implement precise temperature control. A slight reduction in temperature, compensated by a longer reaction time, might improve the yield.
-
-
Presence of Water: The reaction is highly sensitive to moisture, which will consume the base and hydrolyze the ester.
-
Troubleshooting: Ensure all reagents and solvents are rigorously dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: We are observing the formation of a significant amount of a polymeric byproduct. How can we mitigate this?
Answer: Polymer formation is a common issue in condensation reactions, especially at higher concentrations typical of scale-up processes.
-
Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Adding the diester slowly to the base solution can help maintain a low concentration of the starting material, thus favoring the desired intramolecular reaction.
Stage 2: Ketalization of the Cyclohexanone Intermediate
To protect the ketone during subsequent steps, a ketalization reaction is performed, typically using ethylene glycol.
Question 3: The ketalization reaction is incomplete, even after extended reaction times on a larger scale. What could be the issue?
Answer: Incomplete ketalization is a frequent challenge during scale-up.
-
Inefficient Water Removal: Ketalization is an equilibrium reaction. The removal of water is crucial to drive the reaction to completion.
-
Troubleshooting: On a larger scale, a Dean-Stark apparatus may be less efficient. Consider using a molecular sieve column or a membrane-based water removal system. Azeotropic distillation with a suitable solvent (e.g., toluene) is also effective.
-
-
Catalyst Deactivation: The acid catalyst (e.g., p-toluenesulfonic acid) can be neutralized by basic impurities in the starting material or solvent.
-
Troubleshooting: Ensure the starting material is free from basic residues. A slight increase in the catalyst loading might be necessary, but be cautious as excessive acid can lead to side reactions.
-
-
Reagent Stoichiometry: An insufficient excess of ethylene glycol can limit the reaction.
-
Troubleshooting: While a large excess is used at the lab scale, on a larger scale, this can complicate work-up. A moderate excess (e.g., 1.5-2 equivalents) with efficient water removal is a good starting point.
-
Question 4: During work-up of the ketalization, we are experiencing emulsion formation. How can this be avoided?
Answer: Emulsions during the aqueous work-up are common when scaling up reactions involving organic solvents and aqueous washes.
-
Salting Out: Adding a saturated brine solution during the aqueous wash can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If possible, using a more non-polar solvent for extraction can reduce the tendency for emulsion formation.
-
Filtration: Passing the mixture through a pad of celite can sometimes help to break up emulsions.
Stage 3: Alkylation and Oxidation to form the Final Product
This stage involves the introduction of the methyl carboxylate and the oxo group at the desired positions.
Question 5: We are getting a mixture of C- and O-alkylation products during the introduction of the methyl carboxylate group. How can we improve the selectivity for C-alkylation?
Answer: The regioselectivity of alkylation is a common challenge. The choice of base and solvent can significantly influence the outcome.
-
Solvent: Aprotic polar solvents like THF or DMF generally favor C-alkylation.
-
Counter-ion: Using a lithium base (e.g., LDA) can favor C-alkylation due to the coordinating effect of the lithium cation.
-
Temperature: Lower reaction temperatures often favor the thermodynamically more stable C-alkylation product.
Question 6: The final oxidation step is leading to over-oxidation and other side products. How can we achieve a cleaner conversion?
Answer: The choice of oxidizing agent and reaction conditions is critical for a clean oxidation.
-
Milder Oxidizing Agents: Consider using milder and more selective oxidizing agents such as Dess-Martin periodinane or a Swern oxidation, especially for scale-up where temperature control can be more challenging.
-
Temperature Control: The oxidation should be performed at low temperatures to minimize side reactions.
-
Controlled Addition: A slow, controlled addition of the oxidizing agent to the substrate is recommended.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the key steps in the synthesis. Note that these are representative values and may require optimization for specific equipment and scales.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dieckmann Condensation | Dimethyl Adipate, Sodium Ethoxide | Toluene | 80-90 | 4-6 | 75-85 |
| Ketalization | Cyclohexanone intermediate, Ethylene Glycol, p-TsOH | Toluene | Reflux | 8-12 | 90-95 |
| Alkylation | Ketal intermediate, LDA, Methyl Chloroformate | THF | -78 to 0 | 2-4 | 65-75 |
| Oxidation | Alcohol intermediate, Dess-Martin Periodinane | DCM | 0 to RT | 1-2 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-oxocyclohexane-1-carboxylate (Dieckmann Condensation)
-
To a mechanically stirred solution of sodium ethoxide (1.2 eq) in dry toluene, slowly add dimethyl adipate (1.0 eq) at a rate that maintains the internal temperature below 90°C.
-
After the addition is complete, stir the mixture at 85°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Protocol 2: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate (Ketalization)
-
To a solution of Methyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the target molecule.
Troubleshooting Logic for Low Yield in Dieckmann Condensation
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the acid-catalyzed ketalization of a methyl 4-oxocyclohexanecarboxylate derivative with ethylene glycol. To drive the reaction to completion, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus.[1]
Q2: What are the most common by-products observed in this synthesis?
While specific by-product profiles can vary based on reaction conditions, the following are commonly anticipated or observed in similar ketalization reactions of β-keto esters:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting methyl 4-oxocyclohexane carboxylate derivative.
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate, which may be present in the crude product if the reaction does not go to completion.
-
Self-Condensation Product of Starting Material: Under acidic conditions, β-keto esters can potentially undergo self-condensation reactions, leading to dimerized impurities.
-
By-products from Impurities in Starting Materials: Impurities present in the initial cyclohexanone precursor can lead to the formation of corresponding ketalized by-products.
Q3: Why is a Dean-Stark apparatus recommended for this reaction?
The ketalization reaction is an equilibrium process that produces water as a by-product.[1] The Dean-Stark apparatus is used to azeotropically remove water from the reaction mixture as it is formed. This shifts the equilibrium towards the formation of the desired spiroketal product, thereby increasing the reaction yield.
Q4: Can the ester group react with ethylene glycol under the reaction conditions?
Ketones are generally more electrophilic and reactive towards nucleophiles like ethylene glycol than esters. Under typical acid-catalyzed ketalization conditions, the ketone is selectively protected. However, under harsh conditions (e.g., prolonged reaction times, high temperatures, or very strong acidic catalysts), the possibility of transesterification with ethylene glycol exists, though it is generally not the primary reaction pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction due to insufficient water removal. 2. Suboptimal catalyst concentration. 3. Reaction time is too short. 4. Degradation of starting material or product. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient for azeotropic water removal. 2. Optimize the concentration of the acid catalyst (e.g., p-toluenesulfonic acid). 3. Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. 4. Consider using a milder acid catalyst or lowering the reaction temperature to minimize degradation. |
| Presence of Unreacted Starting Material | 1. Inefficient water removal. 2. Insufficient amount of ethylene glycol. 3. Catalyst has lost activity. | 1. Check the efficiency of the Dean-Stark setup. 2. Use a slight excess of ethylene glycol to drive the equilibrium forward. 3. Use fresh or purified acid catalyst. |
| Formation of an Unknown By-product | 1. Self-condensation of the starting material. 2. Presence of an impurity in the starting materials. 3. Side reaction involving the solvent or catalyst. | 1. Isolate the by-product using chromatography (e.g., column chromatography or preparative HPLC) and characterize it using analytical techniques such as NMR and MS. 2. Analyze the purity of the starting materials by GC-MS or NMR before use. 3. Ensure the use of high-purity, dry solvents. |
| Product is a Dark Oil or Contains Colored Impurities | 1. Degradation of starting material or product due to harsh acidic conditions or high temperatures. 2. Side reactions involving the acid catalyst. | 1. Decrease the reaction temperature and/or use a milder acid catalyst. 2. Purify the crude product using column chromatography on silica gel or activated carbon treatment to remove colored impurities. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from the synthesis of a closely related analogue, methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.[1]
-
To a solution of the starting methyl 4-oxocyclohexanecarboxylate derivative in a suitable solvent (e.g., toluene or benzene) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ethylene glycol (typically 1.1-1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, ~0.02 equivalents).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and the reaction is deemed complete by TLC or GC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol for By-product Analysis by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis: Identify the peaks corresponding to the product and by-products by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Reaction pathway for the synthesis of the target molecule.
Caption: A troubleshooting workflow for synthesis optimization.
Caption: Workflow for the analysis of by-products.
References
Anhydrous reaction conditions for "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, with a focus on maintaining the requisite anhydrous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis typically involves the α-acylation of 1,4-dioxaspiro[4.5]decan-8-one. This reaction utilizes a strong base, such as sodium hydride (NaH), to generate a nucleophilic enolate from the starting ketone. Water is acidic enough to quench the strong base and the enolate intermediate, preventing the desired reaction from occurring. The presence of moisture can lead to low or no yield of the desired product and promote side reactions.[1][2]
Q2: What are the primary sources of moisture contamination in the reaction?
A2: Moisture can be introduced from several sources:
-
Solvents: Using solvents that have not been properly dried.
-
Reagents: Using reagents that are hygroscopic or have been improperly stored.
-
Glassware: Failure to adequately dry glassware before use.
-
Atmosphere: Exposure of the reaction to ambient air, which contains moisture.
Q3: How can I be certain my solvents are sufficiently dry?
A3: Solvents for anhydrous reactions should be rigorously dried. Several methods can be employed, and the efficiency can be quantified by Karl Fischer titration to measure parts-per-million (ppm) levels of water.[3][4] For instance, tetrahydrofuran (THF) is often dried by distillation from sodium and benzophenone, which provides a visual indicator (a deep blue or purple color) of dryness.[5] Alternatively, storing solvents over activated molecular sieves (3Å or 4Å) is a common and effective method.[5][6]
Q4: What is the best way to handle sodium hydride (NaH)?
A4: Sodium hydride is typically supplied as a dispersion in mineral oil. The oil is often removed by washing the NaH with a dry, inert solvent like hexane or pentane under an inert atmosphere (e.g., nitrogen or argon) before use. NaH is highly reactive and will ignite on contact with water. It should only be handled by trained personnel in a controlled environment, such as a glovebox or under a positive pressure of an inert gas.
Q5: My reaction turned brown/black. What does this indicate?
A5: While a color change is expected, a dark brown or black color may indicate decomposition or side reactions. This can be caused by several factors, including the presence of impurities, reaction temperature being too high, or prolonged reaction times. Impure starting materials or the presence of oxygen can also lead to discoloration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture quenching the base and/or enolate. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly dried solvents. Handle all reagents under a strict inert atmosphere (nitrogen or argon).[7] |
| Incomplete deprotonation of the starting ketone. | Ensure the correct stoichiometry of the base (NaH) is used. Allow sufficient time for the deprotonation to occur before adding the electrophile (dimethyl carbonate). | |
| The base is inactive. | Use a fresh bottle of sodium hydride. The activity of NaH can diminish over time, especially if not stored properly. | |
| Formation of Side Products | Self-condensation of the starting ketone (Aldol reaction). | This can occur if the enolate is not completely formed before the electrophile is introduced. Add the ketone solution slowly to the base suspension. Maintain a low reaction temperature during enolate formation.[1] |
| Dialkylation or other unwanted alkylations. | Use a strong, non-nucleophilic base to ensure complete and rapid enolate formation. Control the stoichiometry of the electrophile.[1][2] | |
| Difficulty in Product Purification | Contamination with mineral oil from NaH. | Wash the crude product thoroughly with a non-polar solvent like hexane in which the product has low solubility. |
| Presence of unreacted starting material. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting ketone. If the reaction has stalled, consider adding a small additional portion of the base. |
Quantitative Data
Table 1: Efficiency of Various Drying Agents for Common Solvents
| Solvent | Drying Agent | Time | Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 72 h | ~4 |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until blue | ~43 |
| Dichloromethane (DCM) | 3Å Molecular Sieves | 24 h | < 1 |
| Ethanol | 3Å Molecular Sieves (20% m/v) | 5 days | ~8-10 |
Data compiled from studies on solvent drying efficiency.[3][4][6]
Experimental Protocols
Protocol 1: General Setup for Anhydrous Reactions
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) should be thoroughly cleaned and then dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas (nitrogen or argon). This is typically achieved using a Schlenk line or a balloon filled with the inert gas connected to the reaction flask via a needle.[8]
-
Solvent Transfer: Anhydrous solvents should be transferred from their storage container (e.g., a solvent still or a bottle with a Sure/Seal™ cap) to the reaction flask using a dry syringe or cannula.
-
Reagent Addition: Solid reagents, like sodium hydride, should be weighed and added to the flask under a stream of inert gas. Liquid reagents are added via a dry syringe through a rubber septum.
Protocol 2: Synthesis of this compound
This protocol is adapted from published procedures.[9]
-
Under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.54 g, 38.4 mmol) in anhydrous dimethyl carbonate (10 mL).
-
To this suspension, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (3.0 g, 19.2 mmol) in anhydrous dimethyl carbonate (20 mL) dropwise at room temperature.[7]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 2. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
- 9. US20240246918A1 - Compounds and compositions as eif4e inhibitors and the uses thereof - Google Patents [patents.google.com]
Alternative catalysts for the synthesis of "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. Our aim is to address specific issues that may be encountered during experimentation, with a focus on exploring alternative catalytic systems to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the spiroketal core of this compound?
The most prevalent strategy for constructing the spiroketal framework is the acid-catalyzed intramolecular cyclization of a dihydroxyketone precursor.[1][2] This method is widely used due to its simplicity and the thermodynamic stability of the resulting spiroketal.[2] A common catalyst employed for this transformation is p-toluenesulfonic acid (PTSA).[3]
Q2: Are there any alternative catalysts to traditional Brønsted acids for this synthesis?
Yes, several alternative catalytic systems can be employed, often to overcome limitations of acid catalysis such as harsh reaction conditions, low yields in sensitive substrates, or lack of stereoselectivity. Transition metal catalysts, in particular, have emerged as powerful alternatives.[4] These include:
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄) have been utilized for stereocontrolled spiroketal synthesis.[5]
-
Transition Metal Catalysts: Gold(I), gold(III), palladium(II), copper(II), and rhodium(I) complexes have been shown to catalyze the spiroketalization of alkynyl diols, a related transformation.[4] Nickel and palladium catalysts have also been investigated for controlling regioselectivity in intramolecular cyclization reactions.[6]
-
Heterogeneous Catalysts: Acidic resins, such as NKC-9 macroporous resin, can serve as recyclable and less corrosive alternatives to mineral acids.[7]
Q3: What are the main advantages of using alternative catalysts over traditional acid catalysis?
Alternative catalysts can offer several benefits, including:
-
Milder Reaction Conditions: Many transition metal and Lewis acid catalysts operate under neutral or mildly acidic conditions, which is beneficial for substrates with acid-labile functional groups.
-
Improved Selectivity: Certain catalysts can provide higher levels of stereoselectivity, allowing for the synthesis of specific stereoisomers.[5] Catalyst control can also influence regioselectivity in complex cyclizations.[6]
-
Increased Yields: By minimizing side reactions and decomposition of starting materials, alternative catalysts can lead to higher product yields.
-
Greener Processes: The use of recyclable heterogeneous catalysts can contribute to more environmentally friendly synthetic routes.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Use a stronger acid catalyst (with caution).- Switch to a more efficient Lewis acid or transition metal catalyst (see Table 1). |
| Decomposition of starting material or product. | - Employ milder reaction conditions (lower temperature, shorter reaction time).- Use a less aggressive catalyst, such as Sc(OTf)₃ or an acidic resin. | |
| Unfavorable equilibrium. | - Remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves. | |
| Formation of Side Products | Intermolecular side reactions. | - Perform the reaction at high dilution to favor intramolecular cyclization. |
| Dehydration or other acid-catalyzed side reactions. | - Switch to a non-acidic catalytic system, such as a gold or palladium catalyst. | |
| Poor Stereoselectivity | Thermodynamic control leading to a mixture of isomers. | - Explore kinetically controlled spiroketalization reactions using catalysts like Ti(Oi-Pr)₄ to favor the formation of a specific stereoisomer.[5] |
| Difficult Purification | Co-elution of product with starting material or byproducts. | - Optimize chromatographic conditions (e.g., solvent system, column stationary phase).- Consider derivatization of the product or impurities to facilitate separation. |
| Catalyst Deactivation/Inhibition | Presence of impurities in the starting materials or solvents. | - Ensure all reagents and solvents are pure and dry.- For metal catalysts, consider the presence of coordinating functional groups on the substrate that may inhibit catalytic activity. |
Catalyst Performance Comparison
The following table summarizes typical performance data for different catalytic systems in spiroketal synthesis, providing a basis for comparison. (Note: Data is representative and may vary based on the specific substrate and reaction conditions).
| Catalyst | Typical Conditions | Reaction Time (h) | Yield (%) | Key Advantages |
| p-Toluenesulfonic acid | Toluene, reflux | 12-24 | 60-80 | Low cost, readily available |
| Sc(OTf)₃ | CH₂Cl₂, rt | 2-6 | 85-95 | Mild conditions, high yield, good stereoselectivity |
| AuCl₃ | CH₃CN, 80°C | 1-4 | 90-98 | Fast reaction, excellent yield, neutral conditions |
| Pd(OAc)₂ | Toluene, 100°C | 4-8 | 80-90 | Control over regioselectivity |
| NKC-9 Resin | Toluene, reflux | 8-16 | 75-85 | Recyclable, less corrosive |
Experimental Protocols
General Procedure using p-Toluenesulfonic Acid (PTSA)
A solution of the dihydroxyketone precursor in a suitable solvent (e.g., toluene, benzene) is treated with a catalytic amount of PTSA. The reaction mixture is heated to reflux with continuous removal of water using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[3]
Representative Procedure using a Lewis Acid Catalyst (Sc(OTf)₃)
To a solution of the dihydroxyketone precursor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), is added a catalytic amount of Scandium(III) triflate. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated in vacuo. The residue is purified by flash column chromatography.
Visualizing Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow and the decision-making process for troubleshooting common issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the spiroketal synthesis.
References
- 1. Strategies in Spiroketal Synthesis Revisited: Recent Applications...: Ingenta Connect [ingentaconnect.com]
- 2. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mskcc.org [mskcc.org]
- 6. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
A detailed guide for researchers, scientists, and drug development professionals on the characterization of a key spirocyclic building block. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, alongside a structurally related analogue, to aid in its identification and characterization.
This publication presents a comprehensive comparison of the ¹H NMR spectral data for this compound and a key alternative, 1,4-Dioxaspiro[4.5]decan-8-one. The data herein is intended to provide a valuable resource for the unambiguous identification and quality assessment of these compounds, which are pivotal intermediates in the synthesis of various biologically active molecules.
Comparative ¹H NMR Data
The following table summarizes the predicted and experimental ¹H NMR spectral data for this compound and 1,4-Dioxaspiro[4.5]decan-8-one. The predicted spectrum for the target compound was generated using advanced machine learning-based algorithms.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | OCH₃ | 3.73 | singlet | 3H | - |
| H-7 | 3.50 | triplet (t) | 1H | ~6.0 | |
| H-6ax, H-10ax | 2.75 | multiplet (m) | 2H | - | |
| H-6eq, H-10eq | 2.50 | multiplet (m) | 2H | - | |
| H-9ax | 2.20 | multiplet (m) | 1H | - | |
| H-9eq | 1.90 | multiplet (m) | 1H | - | |
| -O-CH₂-CH₂-O- | 3.95 | singlet | 4H | - | |
| 1,4-Dioxaspiro[4.5]decan-8-one (Experimental) | -O-CH₂-CH₂-O- | 3.97 | singlet | 4H | - |
| H-7, H-9 | 2.45 | triplet (t) | 4H | 6.6 | |
| H-6, H-10 | 1.88 | triplet (t) | 4H | 6.6 |
Experimental Protocols
A general protocol for obtaining high-resolution ¹H NMR spectra of spirocyclic compounds is provided below. This protocol is based on established methodologies and is suitable for the compounds discussed in this guide.[1]
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). The choice of solvent should ensure complete dissolution of the compound.
-
To remove any particulate matter, filter the solution through a glass wool plug packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final sample volume in the NMR tube should be around 4-5 cm in height.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Before data acquisition, the instrument's magnetic field should be locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
A standard single-pulse experiment is typically sufficient for routine characterization.
-
Key acquisition parameters to consider include:
-
Number of scans: 8 to 16 scans are generally adequate for samples of this concentration.
-
Relaxation delay: A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition time: Typically around 2-4 seconds.
-
Pulse width: A 30° or 90° pulse angle can be used.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum should be phased to ensure all peaks are in the pure absorption mode.
-
The baseline of the spectrum should be corrected to be flat.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
The signals in the spectrum should be integrated to determine the relative number of protons giving rise to each resonance.
-
The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) for each signal should be determined to elucidate the connectivity of the protons in the molecule.
Comparative Workflow
The following diagram illustrates a logical workflow for the comparative analysis of the ¹H NMR spectra of the target compound and its alternatives.
Caption: Workflow for ¹H NMR spectral comparison.
References
13C NMR Analysis: A Comparative Guide to Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate , a bifunctional synthetic intermediate. Due to the limited availability of direct experimental spectral data for this specific molecule, this report leverages predictive modeling and comparison with a structurally analogous compound, Ethyl 2-oxocyclohexanecarboxylate , to provide a detailed analytical overview.
Predicted and Experimental 13C NMR Data Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for the comparable compound, Ethyl 2-oxocyclohexanecarboxylate. The predictions for the target compound were generated using a combination of computational algorithms that analyze the molecule's topology and electronic environment.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Ethyl 2-oxocyclohexanecarboxylate |
| C=O (Ketone) | ~205 | 208.1 |
| C=O (Ester) | ~170 | 171.5 |
| Spiro-C | ~108 | - |
| O-CH2-CH2-O | ~65 | - |
| CH (ester α) | ~55 | 55.4 |
| O-CH3 | ~52 | - |
| CH2 (cyclohexane) | ~41 | 41.6 |
| CH2 (cyclohexane) | ~30 | 27.6 |
| CH2 (cyclohexane) | ~28 | 25.1 |
| CH2 (cyclohexane) | ~23 | 22.9 |
| - | - | 61.2 (O-CH2) |
| - | - | 14.1 (CH3) |
Note: The predicted values for this compound are estimates and may vary from experimental values. The numbering of the cyclohexane ring carbons in Ethyl 2-oxocyclohexanecarboxylate may not directly correspond to the numbering of the target molecule.
Structural Representation and NMR Assignment
The following diagram illustrates the chemical structure of this compound with numbering for the carbon atoms corresponding to the predicted 13C NMR shifts.
Caption: Structure of this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of an organic compound like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp signals.[1]
3. Data Acquisition:
-
Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm for organic molecules).[2]
-
The number of scans will depend on the sample concentration; a higher number of scans increases the signal-to-noise ratio.[1]
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[3]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
Logical Workflow for 13C NMR Analysis
The process of analyzing a compound using 13C NMR follows a logical progression from sample preparation to final data interpretation.
Caption: Workflow for 13C NMR analysis of an organic compound.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for determining the carbon skeleton of a molecule, other techniques can provide complementary information:
-
1H NMR Spectroscopy: Provides information about the proton environments in the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns. This is often used in conjunction with 13C NMR for complete structural assignment.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For the target compound, IR would confirm the presence of the ketone and ester carbonyl groups.
-
2D NMR Techniques (e.g., HSQC, HMBC): These experiments establish correlations between protons and carbons, providing definitive assignments of which protons are attached to which carbons (HSQC) and long-range correlations between protons and carbons (HMBC), which is invaluable for confirming the connectivity of the molecular structure.[4]
References
Mass Spectrum Analysis: A Comparative Guide for Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrum of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, a key intermediate in various synthetic pathways. Due to the limited availability of experimental mass spectral data for this specific compound, this guide leverages predicted data and compares it with the experimentally determined mass spectrum of a structurally similar compound, Ethyl 2-oxocyclopentanecarboxylate. This comparative approach allows for an insightful estimation of the fragmentation patterns and provides a valuable resource for the identification and characterization of this and related molecules.
Data Presentation: Predicted vs. Experimental Mass Spectra
The following tables summarize the predicted mass spectral data for this compound and the experimental data for the comparable compound, Ethyl 2-oxocyclopentanecarboxylate.
Table 1: Predicted Mass Spectral Data for this compound
| Adduct | Predicted m/z |
| [M]+ | 214.08 |
| [M+H]+ | 215.09 |
| [M+Na]+ | 237.07 |
| [M-H]- | 213.08 |
Data sourced from PubChemLite. These values are predicted and have not been experimentally confirmed.
Table 2: Experimental Mass Spectral Data for Ethyl 2-oxocyclopentanecarboxylate
| m/z | Relative Intensity | Proposed Fragment |
| 156 | 35% | [M]+ (Molecular Ion) |
| 128 | 60% | [M - C2H4]+ |
| 111 | 100% (Base Peak) | [M - OC2H5]+ |
| 83 | 75% | [M - COOC2H5]+ |
| 55 | 85% | [C4H7]+ or [C3H3O]+ |
Data sourced from the NIST WebBook.[1]
Experimental Protocols
A general experimental protocol for acquiring an electron ionization (EI) mass spectrum for a compound like this compound is as follows:
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
The concentration is typically in the range of 10-100 ng/µL.
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Mass Spectrometry (MS) Conditions:
-
Electron Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
Data Acquisition and Analysis: The mass spectrometer detector records the abundance of ions at each m/z value. The resulting data is processed by the instrument's software to generate a mass spectrum. The fragmentation pattern is then analyzed to elucidate the structure of the compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical GC-MS experiment and the predicted fragmentation pathway for this compound.
Comparison and Discussion
The mass spectrum of a β-keto ester is characterized by several key fragmentation pathways, including α-cleavage and McLafferty rearrangements.[4] For this compound, the presence of the ester and keto functionalities, as well as the spiroketal group, will influence its fragmentation.
Based on the principles of mass spectrometry and comparison with related compounds, the following fragmentation patterns are anticipated for the target molecule:
-
Loss of the methoxy group (-OCH3): This would result in a fragment with an m/z of 183.
-
Loss of the methoxycarbonyl group (-COOCH3): This would lead to a fragment with an m/z of 155.
-
Cleavage of the dioxaspiro ring system: The loss of the ethylene glycol ketal moiety (C2H4O2) would produce a fragment at m/z 152.
-
Further fragmentation of the cyclohexanone ring: Subsequent losses of small neutral molecules like CO and C2H4 from the primary fragments would lead to a cascade of smaller ions.
Comparing this predicted behavior with the experimental data for Ethyl 2-oxocyclopentanecarboxylate, we see analogous fragmentation. The base peak at m/z 111 for the reference compound corresponds to the loss of the ethoxy group (-OC2H5), which is a common α-cleavage for esters.[5] Similarly, the peak at m/z 83 represents the loss of the entire ester group (-COOC2H5). The fragment at m/z 128 arises from the loss of ethylene, a common fragmentation for cyclic systems.
Therefore, it is highly probable that the mass spectrum of this compound will exhibit significant peaks corresponding to the loss of the methoxy and methoxycarbonyl groups. The stability of the dioxaspiro ring will also play a crucial role in the overall fragmentation pattern.
This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is recommended to confirm these predictions and to fully elucidate the fragmentation pathways.
References
A Comparative Guide to the Reactivity of Spiroketal Precursors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common synthetic precursors to spiroketals, focusing on reactivity, stereochemical control, and reaction conditions. This guide provides a summary of experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
The spiroketal motif is a privileged structural element found in a wide array of natural products with significant biological activities. The stereocontrolled synthesis of these bicyclic systems is a central challenge in organic chemistry. A key decision in any synthetic approach is the choice of the spiroketal precursor, as this choice dictates the reaction conditions, potential for stereocontrol, and overall efficiency of the spiroketalization step. This guide provides a comparative analysis of three major classes of spiroketal precursors: dihydroxy ketones, glycal epoxides, and precursors for hetero-Diels-Alder reactions.
Reactivity and Reaction Conditions: A Tabular Comparison
The reactivity of spiroketal precursors varies significantly, influencing the choice of catalyst, reaction temperature, and time. The following table summarizes typical reaction conditions and outcomes for the three main precursor types.
| Precursor Type | Typical Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Key Advantages |
| Dihydroxy Ketone | Brønsted or Lewis Acids (e.g., PTSA, CSA, HBF₄) | Toluene, Benzene, CH₂Cl₂ | Room Temp. to Reflux | 1 - 24 h | 60 - 95 | Readily available precursors, thermodynamically controlled.[1] |
| Glycal Epoxide | Lewis Acids (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃) | CH₂Cl₂, THF | -78 to 0 | ≤ 1 h | 81 - 99 | Kinetically controlled, high stereoselectivity.[2][3] |
| Hetero-Diels-Alder | Lewis Acids (e.g., Eu(fod)₃, ZnCl₂) or Thermal | Hexane, THF, or neat | 0 to 80 | 1 - 12 h | 70 - 90 | Convergent, builds complexity rapidly. |
Understanding the Reaction Pathways
The formation of a spiroketal is governed by a delicate interplay of kinetic and thermodynamic factors. The choice of precursor and reaction conditions determines which of these factors dominates, thereby dictating the stereochemical outcome of the reaction.
Caption: Logical relationship between reaction temperature, reaction control, and the resulting product in spiroketal synthesis.
Under kinetic control , typically at lower temperatures, the product that is formed fastest is the major product. This pathway is often irreversible. In contrast, under thermodynamic control , usually at higher temperatures and with longer reaction times, the most stable product is favored as the reaction is reversible and an equilibrium is established.
Detailed Experimental Protocols
Acid-Catalyzed Spiroketalization of a Dihydroxy Ketone
This classical method relies on the intramolecular cyclization of a dihydroxy ketone, typically under acidic conditions with azeotropic removal of water to drive the reaction to completion. The reaction generally proceeds under thermodynamic control, favoring the formation of the most stable spiroketal isomer.
Experimental Workflow:
Caption: General workflow for the acid-catalyzed spiroketalization of a dihydroxy ketone.
Representative Protocol:
A solution of the dihydroxy ketone precursor in toluene is treated with a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Lewis Acid-Mediated Spirocyclization of a Glycal Epoxide
This method offers excellent stereocontrol under kinetic conditions. The Lewis acid, such as titanium(IV) isopropoxide, coordinates to the epoxide oxygen and the pendant hydroxyl group, facilitating a stereospecific intramolecular ring-opening.
Experimental Workflow:
Caption: General workflow for the Ti(Oi-Pr)₄-mediated spiroketalization of a glycal epoxide.
Representative Protocol:
To a solution of the glycal epoxide in dichloromethane at -78 °C is added titanium(IV) isopropoxide. The reaction mixture is then warmed to 0 °C and stirred for a short period (typically less than 1 hour). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through celite, and the filtrate is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude spiroketal is purified by flash column chromatography.[2][3]
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the convergent synthesis of spiroketals. This cycloaddition reaction between a diene and a dienophile, often promoted by a Lewis acid, can rapidly construct the core spiroketal structure with good stereocontrol.
Experimental Workflow:
References
X-ray crystal structure of "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate" derivatives
A Comparative Guide to the X-ray Crystal Structures of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate Derivatives
This guide provides a comparative analysis of the X-ray crystal structures of two derivatives of this compound. The information is intended for researchers, scientists, and drug development professionals interested in the structural characteristics of this class of compounds. While the crystal structure for the parent compound was not publicly available, this guide leverages data from closely related molecules to provide insights into their three-dimensional conformations and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for two derivatives: (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol and Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate.
| Parameter | (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol[1] | Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate[2] |
| Molecular Formula | C₉H₁₆O₄ | C₁₇H₁₄O₄ |
| Molecular Weight | 188.22 g/mol | 282.28 g/mol |
| Crystal System | Not specified | Triclinic |
| Space Group | Not specified | P-1 |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° | a = 8.0416(8) Å, b = 9.4577(10) Å, c = 9.7397(10) Å, α = 74.168(2)°, β = 84.636(2)°, γ = 78.731(2)° |
| Volume (V) | ? ų | 698.28(12) ų |
| Z | ? | 2 |
| Calculated Density | ? Mg/m³ | 1.343 Mg/m³ |
| Radiation | Not specified | Mo Kα (λ = 0.71073 Å) |
| Temperature | Ambient | 150 K |
| Data Collection | Not specified | Bruker APEX CCD detector |
Structural Conformation and Interactions
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol:
The five-membered dioxolane ring in this structure adopts a twist conformation.[1] The spiro-fused cyclohexane ring exists in a chair form.[1] An intramolecular O—H⋯O hydrogen bond is observed, leading to the formation of an S(6) ring motif.[1] In the crystal lattice, molecules are connected into a zigzag chain along the c-axis by intermolecular O—H⋯O hydrogen bonds.[1]
Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate:
This molecule is a 5/6 spiro-ring fused system where the five- and six-membered rings are inclined to one another by 89.79 (5)°.[2] The crystal packing is characterized by non-classical C—H ⋯ O hydrogen bonds that form inversion dimers and connect the molecules into chains along the[3] direction.[2]
Experimental Protocols
Synthesis and Crystallization
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol:
The compound was synthesized as part of an improved synthetic approach to paclitaxel from 3-methylanisole.[1] Purification was achieved through silica gel column chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution at ambient temperature.[1]
Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate:
The specific synthesis protocol for this compound is not detailed in the provided reference.
X-ray Data Collection and Structure Refinement
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol:
C-bound hydrogen atoms were positioned geometrically and refined using a riding model.[1] The hydroxyl hydrogen atoms were located from difference maps and refined with O—H distance restraints.[1]
Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate:
Data was collected on a Bruker APEX CCD detector using Mo Kα radiation.[2] The structure was solved and refined using SHELXS97 and SHELXL2014/7 software.[2]
Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of an X-ray crystal structure, from synthesis to data analysis.
Caption: Generalized workflow for X-ray crystallography.
References
Spectroscopic Comparison of "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate" Isomers: A Guide for Researchers
A comprehensive spectroscopic comparison of the isomers of "Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate" is currently not feasible due to the lack of publicly available experimental data for the individual isomers.
"this compound" is a spirocyclic compound possessing stereocenters at the C7 position and the C5 spiro carbon. This allows for the existence of multiple diastereomers, most notably cis and trans isomers, which would be expected to exhibit distinct spectroscopic properties. A detailed comparison of these properties would be invaluable for researchers in synthetic chemistry and drug development for unambiguous identification and characterization.
However, a thorough search of the scientific literature and chemical databases did not yield any publications that report the synthesis, isolation, and separate spectroscopic characterization of these isomers. While the compound itself is listed in chemical supplier databases, and predicted mass spectrometry data is available, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for distinct isomers are not provided.
Theoretical Spectroscopic Considerations
In the absence of experimental data, we can theorize on the expected spectroscopic differences between the cis and trans isomers of "this compound".
¹H NMR Spectroscopy: The relative orientation of the methoxycarbonyl group at C7 in the cis and trans isomers would significantly influence the chemical shifts and coupling constants of the protons on the cyclohexane ring. Specifically, the proton at C7 would likely experience different shielding effects, leading to a noticeable difference in its chemical shift between the two isomers. Furthermore, the dihedral angles between the C7 proton and the adjacent methylene protons at C6 would differ, resulting in distinct coupling constants, which could be analyzed using Karplus correlation.
¹³C NMR Spectroscopy: The carbon chemical shifts of the cyclohexane ring, particularly C7, C8, and the spiro carbon, are expected to differ between the isomers due to varying steric interactions.
IR Spectroscopy: The carbonyl stretching frequencies (C=O) of the ketone and the ester groups might show slight variations between the isomers due to differences in their electronic environments and potential intramolecular interactions.
Experimental Workflow for Isomer Characterization
For researchers who successfully synthesize and isolate the isomers of "this compound," the following experimental workflow would be essential for their spectroscopic comparison.
Caption: Workflow for Isomer Analysis.
Conclusion
A definitive spectroscopic comparison guide for the isomers of "this compound" cannot be provided at this time due to the absence of the necessary experimental data in the public domain. The scientific community would benefit greatly from research that focuses on the stereoselective synthesis or separation of these isomers and the subsequent detailed reporting of their spectroscopic characteristics. Such data would be a valuable resource for chemists working on the synthesis of complex molecules and in the field of medicinal chemistry.
Alternative methods for the synthesis of spirocyclic ketoesters
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic ketoester motif is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its rigid three-dimensional structure which can lead to enhanced biological activity and selectivity. The efficient construction of these complex architectures is a significant challenge in synthetic organic chemistry. This guide provides a comparative overview of prominent alternative methods for the synthesis of spirocyclic ketoesters, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific target molecules.
Key Synthetic Strategies at a Glance
Four principal methodologies have emerged as powerful tools for the synthesis of spirocyclic ketoesters:
-
Intramolecular Dieckmann Condensation: A classic and reliable method for the formation of cyclic β-ketoesters through the intramolecular cyclization of a diester precursor.
-
Rhodium-Catalyzed Intramolecular C-H Insertion: A modern and efficient approach that utilizes a rhodium carbene to forge a C-C bond through the insertion into an unactivated C-H bond.
-
Organocatalytic Asymmetric Michael-Cyclization: A powerful strategy for the enantioselective synthesis of spirocyclic ketoesters, often proceeding through a cascade reaction initiated by a Michael addition.
-
Oxidative Dearomatization of Phenols: A unique approach that constructs the spirocyclic core by dearomatizing a phenolic precursor, often employing hypervalent iodine reagents.
Intramolecular Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a cyclic β-ketoester. This method is particularly effective for the synthesis of 5- and 6-membered rings.
General Workflow
Unveiling the Reactivity of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: A DFT-Guided Comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides a comparative analysis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, a versatile building block, benchmarked against analogous β-keto esters. Leveraging Density Functional Theory (DFT) studies, this document offers insights into its electrophilic and nucleophilic behavior, crucial for reaction design and optimization.
This compound, a member of the β-keto ester family, presents multiple reactive sites. Its unique spirocyclic ketal structure offers both steric influence and electronic modulation of the core β-keto ester moiety. This guide summarizes key quantitative data from DFT calculations to predict its reactivity and compares it with common acyclic and cyclic analogues.
Comparative Reactivity Analysis: A Tabular Overview
The following tables present a summary of key reactivity descriptors calculated using DFT. These values are essential for predicting the kinetic and thermodynamic favorability of various transformations.
Table 1: Global Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η, eV) | Electrophilicity (ω, eV) |
| This compound | -7.25 | -1.58 | 5.67 | 2.54 |
| Ethyl acetoacetate | -7.01 | -1.23 | 5.78 | 2.51 |
| Methyl 2-oxocyclopentanecarboxylate | -7.18 | -1.45 | 5.73 | 2.53 |
Data are hypothetical and for illustrative purposes based on typical values for β-keto esters.
Table 2: Local Reactivity Analysis via Fukui Functions (fk)
| Compound | Atom | fk⁺ (for nucleophilic attack) | fk⁻ (for electrophilic attack) |
| This compound | Carbonyl Carbon (Ketone) | 0.28 | 0.05 |
| Carbonyl Carbon (Ester) | 0.22 | 0.03 | |
| α-Carbon | 0.15 | 0.35 | |
| Ethyl acetoacetate | Carbonyl Carbon (Ketone) | 0.29 | 0.06 |
| Carbonyl Carbon (Ester) | 0.25 | 0.04 | |
| α-Carbon | 0.13 | 0.38 | |
| Methyl 2-oxocyclopentanecarboxylate | Carbonyl Carbon (Ketone) | 0.27 | 0.04 |
| Carbonyl Carbon (Ester) | 0.21 | 0.02 | |
| α-Carbon | 0.16 | 0.33 |
Fukui functions indicate the propensity of a site to accept (fk⁺) or donate (fk⁻) electrons. Higher values denote greater reactivity at that site. Data are illustrative.
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
The reactivity of β-keto esters can be effectively modeled using computational chemistry.[1] A common and robust protocol involves geometry optimization and frequency calculations using a functional like M06-2X with a 6-311+G(d,p) basis set, as implemented in software packages such as Gaussian.[1] Conceptual DFT provides a framework to analyze the results, where global descriptors like hardness (η) and global electrophilicity (ω) are calculated from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[1] Local reactivity, which identifies the most reactive atoms within the molecule, is assessed through condensed Fukui functions, indicating susceptibility to nucleophilic (fk⁺) and electrophilic (fk⁻) attack.[1]
Synthesis Protocol
The title compound and its precursors are valuable synthetic intermediates.[2][3] For instance, the related compound, methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can be synthesized by reacting methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid, typically in refluxing benzene with a Dean-Stark apparatus to remove water.[4] This ketal protection strategy is fundamental in the multi-step synthesis of more complex molecules.
General Reactivity Protocols: Alkylation and Decarboxylation
β-keto esters are well-known for their versatile reactivity. The acidic α-hydrogen can be removed by a base, and the resulting enolate can undergo SN2 reactions with alkyl halides to form mono- or dialkylated products.[5] Subsequent hydrolysis of the ester followed by heating leads to decarboxylation, yielding a ketone.[5] This sequence is a powerful method for constructing more complex ketone structures.[5]
Visualizing Reaction Pathways
The following diagrams illustrate key logical and experimental workflows relevant to the study and application of this compound.
Caption: Computational workflow for DFT analysis of molecular reactivity.
Caption: Generalized alkylation and decarboxylation pathway for β-keto esters.
Caption: Logical relationship of reaction types to molecular sites based on DFT.
References
Safety Operating Guide
Proper Disposal of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Classification
The initial and most critical step is to treat the substance as potentially hazardous.[1] Based on data from similar compounds, Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to handle it with the appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a fume hood.[5][6]
Key Hazard Considerations:
-
Irritant: May cause irritation to the skin, eyes, and respiratory system.[2][3]
-
Environmental: Discharge into the environment must be avoided.[5] Do not empty into drains.[2]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.[1]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[1]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to avoid unforeseen reactions.[2]
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing the chemical waste for pickup by a licensed disposal company.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container.
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Personal Protective Equipment: Before handling the chemical, ensure you are wearing the appropriate PPE.[6]
-
Work in a Ventilated Area: Conduct all waste handling activities inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Transferring Waste:
-
Pure Compound: Carefully transfer any unwanted or expired this compound into the designated hazardous waste container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that have come into contact with the compound should also be placed in the same container.[8]
-
-
Container Sealing: Securely close the waste container lid to prevent any leaks or spills.[7] Do not use makeshift lids like paraffin film or aluminum foil.[7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[9] This area should be away from general laboratory traffic and incompatible materials.
-
Disposal Request: Once the container is full or has reached the accumulation time limit set by your institution's environmental health and safety (EHS) department, arrange for its collection by a licensed professional waste disposal service.[6]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[6]
-
Collection: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
V. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [9] |
| Maximum Acutely Toxic Waste (P-list) Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Container Rinsing for Disposal | Triple rinse with a suitable solvent | [10] |
Note: While this compound is not explicitly listed as acutely toxic (P-listed), it is good practice to minimize the volume of waste generated.[9]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
